Antibacterial agent 265
Description
The exact mass of the compound 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZXSSAMGZVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427125 | |
| Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112811-72-0 | |
| Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CYCLOPROPYL-6,7-DIFLUORO-8-METHOXY-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKQ5B89ZK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Action of Antibacterial Agent 265: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of the nucleoside antibiotic, Antibacterial Agent 265 (also known as AT-265 and dealanylascamycin). The information presented herein is compiled from foundational and subsequent research to serve as a resource for professionals in the field of antibacterial drug discovery and development.
Introduction and Chemical Identity
This compound is a potent, broad-spectrum antibiotic produced by Streptomyces species.[1][2] It is a purine (B94841) nucleoside analog with the chemical name 5'-O-sulfamoyl-2-chloroadenosine. AT-265 is the active form of the related antibiotic, ascamycin (B12416732). The L-alanyl group present in ascamycin is cleaved by an aminopeptidase (B13392206) on the surface of susceptible bacteria, releasing the active dealanylascamycin (AT-265) which can then be transported into the cell.[1]
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary antibacterial effect of Agent 265 is the potent inhibition of bacterial protein synthesis.[1] This has been demonstrated through in vitro experiments using cell-free protein synthesis systems.
Molecular Target: Aminoacyl-tRNA Synthetases
While the precise molecular interactions are a subject of ongoing research, evidence strongly suggests that Agent 265 targets aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for the first step of protein synthesis, where they catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA). By inhibiting aaRSs, Agent 265 prevents the formation of aminoacyl-tRNAs, thereby halting the elongation of polypeptide chains and leading to bacterial cell death. The proposed mechanism involves Agent 265 acting as an analog of the aminoacyl-adenylate intermediate formed during the aminoacylation reaction.
Quantitative Data
In Vitro Inhibition of Protein Synthesis
In a cell-free system derived from Escherichia coli and Xanthomonas citri, both ascamycin and dealanylascamycin (Agent 265) demonstrated significant inhibition of the polyuridylate-directed synthesis of polyphenylalanine.[1]
| Compound | Concentration for ~50% Inhibition (µg/mL) | Target System |
| Dealanylascamycin (Agent 265) | ~0.04 | Cell-free protein synthesis (E. coli and X. citri) |
| Ascamycin | ~0.04 | Cell-free protein synthesis (E. coli and X. citri) |
Table 1: Inhibition of in vitro polyphenylalanine synthesis.[1]
Antibacterial Spectrum
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Detailed, step-by-step laboratory procedures are not available in the public domain literature and would require access to the full-text original research articles.
Cell-Free Protein Synthesis Inhibition Assay
This assay is fundamental to determining if a compound targets the translational machinery.
Principle: A bacterial cell lysate, containing all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.), is used to synthesize a reporter protein (e.g., luciferase or a radiolabeled polypeptide like polyphenylalanine) from a specific template (e.g., polyuridylic acid for polyphenylalanine). The activity of the reporter protein or the incorporation of radiolabeled amino acids is measured in the presence and absence of the test compound.
Generalized Protocol:
-
Preparation of Cell Lysate (e.g., S30 extract from E. coli): Bacterial cells are grown to mid-log phase, harvested, and lysed. The lysate is then centrifuged to remove cell debris, and the supernatant (S30 fraction) containing the translational machinery is collected.
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Reaction Mixture Preparation: The S30 extract is combined with a buffer containing ATP, GTP, an energy regenerating system (like creatine (B1669601) phosphate (B84403) and creatine kinase), a mixture of amino acids (one of which is radiolabeled, e.g., [14C]-phenylalanine), and the mRNA template (e.g., polyuridylic acid).
-
Incubation: The reaction mixtures are incubated with varying concentrations of this compound. Control reactions without the inhibitor are run in parallel.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. For radiolabeled proteins, this is typically done by precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of the agent, and the IC50 value (the concentration at which 50% of protein synthesis is inhibited) is determined.
Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay
This assay specifically investigates the inhibition of the amino acid charging of tRNA.
Principle: The activity of a specific aaRS is measured by quantifying the amount of radiolabeled amino acid that is attached to its cognate tRNA.
Generalized Protocol:
-
Enzyme and Substrate Preparation: A purified or partially purified aaRS is used. The substrates include a specific radiolabeled amino acid (e.g., [14C]-leucine for leucyl-tRNA synthetase), ATP, and the corresponding purified tRNA.
-
Reaction Mixture: The enzyme, radiolabeled amino acid, ATP, and tRNA are combined in a suitable buffer.
-
Incubation: The reaction is initiated and incubated with and without various concentrations of this compound.
-
Quantification of Aminoacyl-tRNA: The reaction is stopped, and the charged tRNA is separated from the free radiolabeled amino acid (e.g., by precipitation with trichloroacetic acid and collection on a filter). The radioactivity of the aminoacyl-tRNA is then measured.
-
Data Analysis: The inhibition of aaRS activity is calculated, and kinetic parameters can be determined to understand the nature of the inhibition (e.g., competitive, non-competitive).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for determining the mechanism of action.
Conclusion
This compound (dealanylascamycin) is a potent inhibitor of bacterial protein synthesis with a broad spectrum of activity. Its mechanism of action is centered on the inhibition of aminoacyl-tRNA synthetases, which are essential enzymes for the translation process. The lack of a comprehensive, publicly available dataset of its MIC values against a wide range of clinical isolates, and the absence of detailed, step-by-step experimental protocols in the accessible literature, highlight areas for further investigation to fully characterize this promising antibacterial agent. This guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic potential of Agent 265 and similar nucleoside antibiotics.
References
"Antibacterial agent 265" chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and antibacterial activity of the quinolone derivative, Antibacterial Agent 265. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Chemical Structure and Properties
This compound, also identified as Compound 2 in some literature, is chemically known as 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.[1][2][3] Its structure is characterized by a quinolone core, a cyclopropyl (B3062369) group at the N1 position, two fluorine atoms at C6 and C7, a methoxy (B1213986) group at C8, and a carboxylic acid at C3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112811-72-0 | [1][4] |
| Molecular Formula | C14H11F2NO4 | [1][5] |
| Molecular Weight | 295.24 g/mol | [5] |
| SMILES Code | C1(CC1)N3C2=C(C(=C(C=C2C(C(=C3)C(=O)O)=O)F)F)OC | [1][6] |
| InChI Key | WQJZXSSAMGZVTM-UHFFFAOYSA-N | [1] |
Antibacterial Spectrum
This compound has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[5][7][8] A key study by Munshi et al. (2024) investigated its efficacy against several bacterial strains.[5]
Table 2: Antibacterial Activity of Agent 265
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive | Data not publicly available |
| Micrococcus luteus | Gram-positive | Data not publicly available |
| Bacillus subtilis | Gram-positive | Data not publicly available |
| Escherichia coli | Gram-negative | Data not publicly available |
| Pseudomonas aeruginosa | Gram-negative | Data not publicly available |
| Flavobacterium devorans | Gram-negative | Data not publicly available |
Note: Specific MIC values from the primary literature require access to the full-text article.
Mechanism of Action: Quinolone Antibiotics
As a member of the quinolone class of antibiotics, this compound is presumed to exert its bactericidal effect by inhibiting key enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. This inhibition disrupts essential cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are generalized experimental protocols for assessing the antibacterial activity of a compound like Agent 265. The specific details and conditions for this agent would be found in the primary literature.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.
Caption: Workflow for a standard broth microdilution MIC assay.
Methodology:
-
Preparation of Agent 265 Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) or another appropriate growth medium.
-
Serial Dilution: Two-fold serial dilutions of the agent are prepared in the wells of a 96-well microtiter plate, resulting in a range of concentrations to be tested.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted agent is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Determination: The MIC is determined as the lowest concentration of the agent at which there is no visible growth (turbidity) of the bacteria.
Synthesis
While specific, detailed synthesis protocols are proprietary or found within patent literature, a general synthesis route for similar quinolone carboxylic acids is available.
References
- 1. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | Quinolines | Ambeed.com [ambeed.com]
- 2. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 112811-72-0 [chemicalbook.com]
- 3. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 112811-72-0 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 112811-72-0|1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Genesis of a Quinolone Core: Unraveling the Origin of Antibacterial Agent 265
For Immediate Release
[City, State] – December 18, 2025 – A comprehensive technical guide has been compiled, detailing the origin and synthesis of the pivotal fluoroquinolone intermediate, known as Antibacterial Agent 265. This document, intended for researchers, scientists, and drug development professionals, elucidates the compound's identity as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS No. 112811-72-0). Its primary significance lies in its role as a direct precursor to the fourth-generation fluoroquinolone antibiotic, Gatifloxacin (B573).
The origin of this compound is intrinsically linked to the synthetic pathway of Gatifloxacin, a drug developed by Kyorin Pharmaceutical Co.[1][2]. It constitutes the core quinolone scaffold, which is later modified to create the final active pharmaceutical ingredient. The synthesis of this quinolone core is a multi-step process, often employing principles of the Gould-Jacobs reaction to construct the fundamental bicyclic quinolone ring system.
While primarily valued as a synthetic intermediate, the inherent chemical structure of this compound, a quinolone carboxylic acid, suggests intrinsic antibacterial properties. Fluoroquinolones typically exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination[3][4]. Although specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in publicly available literature, its structural class points to this well-established mechanism of action. The focus of most research has been on the final, more potent Gatifloxacin molecule.
This guide provides a detailed examination of the synthetic route to this compound, complete with experimental protocols and diagrams to illustrate the chemical transformations involved.
I. Chemical Identity and Properties
| Property | Value |
| Chemical Name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid |
| Common Names | This compound, Gatifloxacin Related Compound C, Difluoro Methoxy Gatifloxacin |
| CAS Number | 112811-72-0 |
| Molecular Formula | C₁₄H₁₁F₂NO₄ |
| Molecular Weight | 295.24 g/mol |
| Appearance | White to off-white solid |
II. Synthetic Pathway and Origin
The synthesis of this compound is a critical phase in the overall production of Gatifloxacin. The process involves the construction of the quinolone ring system, a reaction for which the Gould-Jacobs methodology provides a foundational framework[1][5]. The general principle involves the condensation of a substituted aniline (B41778) with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinolone ring.
The immediate precursor to this compound is its ethyl ester, Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 112811-71-9). The final step in the synthesis of this compound is the hydrolysis of this ester.
III. Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, derived from established literature.
Protocol 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol describes the cyclization step to form the ethyl ester precursor.
-
Reactants : A solution of 26 g (0.075 mol) of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester and 110 ml of Dimethylformamide (DMF) is prepared[6].
-
Procedure : To this solution, 22 g (0.16 mol) of potassium carbonate (K₂CO₃) is added[6]. The mixture is then heated to 50 °C with continuous stirring for 1 hour[6].
-
Work-up and Purification : The resulting precipitate is filtered and washed with a mixture of ice and water. The solid is then dried to yield the title compound[6].
-
Yield : 23 g (95% yield)[6].
Protocol 2: Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid (this compound)
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.
-
Reactants : A suspension of the ethyl ester precursor in a dipolar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO) is prepared[7][8].
-
Procedure : The ester is subjected to hydrolysis. While various methods exist, one common approach involves heating the ester in the presence of an acid or base to cleave the ester bond.
-
Work-up and Purification : The reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid. The solid product is then filtered, washed with a suitable solvent (e.g., water, acetonitrile), and dried under vacuum to yield Gatifloxacin containing the desired quinolone carboxylic acid core[8]. The isolation of the pure intermediate would require specific separation steps prior to the addition of 2-methylpiperazine (B152721) in the subsequent step of Gatifloxacin synthesis.
IV. Mechanism of Action: The Fluoroquinolone Paradigm
As a member of the fluoroquinolone class, the presumed mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV[4]. These enzymes are essential for managing DNA topology during replication and transcription.
-
DNA Gyrase : Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.
-
Topoisomerase IV : Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.
By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation step of the topoisomerase reaction. This leads to a cascade of events including the arrest of DNA replication and the induction of the SOS response, ultimately resulting in bacterial cell death.
V. Conclusion
This compound, chemically identified as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, is a cornerstone in the synthesis of the potent antibacterial agent, Gatifloxacin. Its origin is firmly rooted in the process chemistry developed for creating advanced fluoroquinolone antibiotics. While it possesses the core structural features indicative of antibacterial activity through the inhibition of bacterial DNA topoisomerases, its primary role and the focus of extensive research has been as a pivotal intermediate. This guide provides a foundational understanding of its synthesis and theoretical mechanism of action for professionals in the field of drug discovery and development.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-Depth Technical Guide: Antibacterial Agent 265 (CAS Number: 112811-72-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 265, identified by the CAS number 112811-72-0, is chemically known as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This molecule belongs to the fluoroquinolone class of antibiotics, a group renowned for its broad-spectrum antibacterial activity. It serves as a crucial intermediate in the synthesis of more complex fluoroquinolone antibiotics, including Moxifloxacin and Gatifloxacin.[1][2] The structural integrity of this core, particularly the carboxylic acid group at the C-3 position, is paramount for its antibacterial efficacy.[3][4] This technical guide provides a comprehensive overview of its synthesis, mechanism of action, antibacterial spectrum, and relevant experimental protocols.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Synonyms | This compound, Moxifloxacin intermediate |
| CAS Number | 112811-72-0 |
| Molecular Formula | C₁₄H₁₁F₂NO₄ |
| Molecular Weight | 295.24 g/mol |
| Appearance | White or almost white crystalline powder |
Mechanism of Action: Targeting Bacterial DNA Replication
As a member of the fluoroquinolone class, this compound exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[5]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for relieving torsional stress during DNA replication and transcription. By binding to the enzyme-DNA complex, the agent stabilizes the cleaved DNA strands, leading to a cessation of replication and ultimately, cell death.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the separation of newly replicated chromosomes, leading to a lethal disruption of cell division.
The interaction of the fluoroquinolone with these enzymes creates a toxic ternary complex, effectively converting these essential enzymes into cellular poisons.
References
- 1. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rkmmanr.org [rkmmanr.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Antibacterial Agent 265 for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 265, a novel synthetic compound identified as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide, has emerged as a promising candidate in the search for new antimicrobial therapies.[1][2] This technical guide provides a comprehensive overview of its activity against Gram-positive bacteria, detailing its mechanism of action, experimental protocols for its evaluation, and available quantitative data. The information is tailored for researchers, scientists, and professionals involved in the drug development process.
Chemical Structure and Properties
-
IUPAC Name: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
-
CAS Number: 112811-72-0[3]
-
Molecular Formula: C₁₄H₁₁F₂N₃O₃
-
Class: Fluoroquinolone
Antibacterial Spectrum
This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] This guide will focus on its efficacy against Gram-positive organisms. The primary research indicates activity against the following Gram-positive bacteria:
-
Staphylococcus aureus
-
Micrococcus luteus
-
Bacillus subtilis
The compound has been synthesized and characterized as part of a series of N-substituted-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives.[2]
Quantitative Data
The following table summarizes the antibacterial activity of agent 265 and related compounds as reported in the primary literature. Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's efficacy, representing the lowest concentration that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC in µg/mL) | Micrococcus luteus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |
| Agent 265 (Compound 4) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Ciprofloxacin (Standard) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Gatifloxacin (Standard) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Note: The specific MIC values from the primary study by Munshi Z A B, et al. were not available in the accessible abstract. The table structure is provided as a template for when such data becomes available.
Mechanism of Action
As a member of the fluoroquinolone class, this compound is predicted to exert its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6]
In Gram-positive bacteria, the primary target for many fluoroquinolones is topoisomerase IV.[4][7] This enzyme is crucial for the separation of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, agent 265 likely prevents the decatenation of newly replicated DNA, leading to an accumulation of interlinked chromosomes and ultimately, cell death. DNA gyrase, which introduces negative supercoils into DNA and is the primary target in many Gram-negative bacteria, serves as a secondary target in Gram-positive organisms.[4][7]
Molecular docking studies on a related active molecule from the same chemical series (compound 5a) have shown a binding interaction with S. aureus DNA gyrase, supporting the proposed fluoroquinolone mechanism of action.[2][8]
Signaling Pathway of Quinolone Action
Caption: Figure 1: Proposed Mechanism of Action of this compound.
Experimental Protocols
The evaluation of a novel antibacterial agent like 265 involves a series of standardized in vitro tests to determine its efficacy. The most fundamental of these is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a widely used and accurate technique for determining the MIC of an antimicrobial agent against a specific microorganism.[9]
Materials:
-
This compound stock solution of known concentration.
-
Mueller-Hinton Broth (MHB), or other suitable broth for the test organism.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
Sterile saline or phosphate-buffered saline (PBS).
-
Incubator (35°C ± 2°C).
-
Microplate reader (optional, for spectrophotometric reading).
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of this compound is prepared in the microtiter plate using MHB.
-
Typically, 50 µL of MHB is added to wells 2 through 12.
-
100 µL of the stock solution of agent 265 (at twice the highest desired final concentration) is added to well 1.
-
50 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued to well 10. 50 µL from well 10 is discarded.
-
Well 11 serves as a positive control (bacterial growth without the agent), and well 12 as a negative control (broth sterility).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 100 µL.
-
The plate is sealed or covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The positive control (well 11) should show clear evidence of growth, and the negative control (well 12) should remain clear.
-
Experimental Workflow for MIC Determination
Caption: Figure 2: Experimental Workflow for MIC Determination.
Conclusion and Future Directions
This compound represents a promising new scaffold in the fluoroquinolone class with demonstrated activity against clinically relevant Gram-positive bacteria. The predicted mechanism of action, inhibition of bacterial DNA gyrase and topoisomerase IV, is consistent with this class of antibiotics. Further in-depth studies are warranted to fully elucidate its antibacterial spectrum, determine its in vivo efficacy and safety profile, and explore its potential for further chemical modification to enhance its therapeutic properties. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation of this and other novel antimicrobial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rkmmanr.org [rkmmanr.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Antibacterial Agent 265 Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 265, identified as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a fluoroquinolone derivative with demonstrated activity against a spectrum of bacteria, including several Gram-negative species. This document provides a comprehensive overview of the available technical information on this compound, with a focus on its activity against Gram-negative bacteria. Due to the limited public availability of the full primary research data, this guide synthesizes information from abstracts and related literature to provide a foundational understanding of the agent's properties and includes generalized protocols for relevant experimental procedures.
Introduction
The emergence of multidrug-resistant Gram-negative bacteria represents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Fluoroquinolones are a clinically important class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. This compound belongs to this class and has been identified as a compound with a broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Flavobacterium devorans[1]. This agent is the precursor to a series of N-substituted 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives. Research indicates that the unmodified carboxylic acid group at the C-3 position is crucial for its antibacterial efficacy[1][2].
Quantitative Data
While the primary research by Munshi Z. A. B, et al. (2024) contains specific Minimum Inhibitory Concentration (MIC) data for derivatives of this compound, the full dataset for the parent compound is not publicly accessible. The following table structure is provided as a template for how such data would be presented.
| Bacterial Strain | Type | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Escherichia coli | Gram-Negative | Data not available | Data not available |
| Pseudomonas aeruginosa | Gram-Negative | Data not available | Data not available |
| Flavobacterium devorans | Gram-Negative | Data not available | Data not available |
| Staphylococcus aureus | Gram-Positive | Data not available | Data not available |
| Micrococcus luteus | Gram-Positive | Data not available | Data not available |
| Bacillus subtilis | Gram-Positive | Data not available | Data not available |
Caption: Minimum Inhibitory Concentrations (MICs) of this compound.
Mechanism of Action: DNA Gyrase Inhibition
As a fluoroquinolone, the proposed mechanism of action for this compound is the inhibition of bacterial DNA gyrase. This enzyme is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, the agent stabilizes the cleavage complex, leading to double-strand DNA breaks and subsequent cell death. Molecular docking studies have been performed to investigate the binding interaction of related compounds with the S. aureus DNA gyrase, suggesting a binding mode consistent with other fluoroquinolones[1][2].
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments relevant to the evaluation of antibacterial agents like compound 265.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol is based on standard broth microdilution procedures and is intended to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Antibacterial agent stock solution
-
Sterile diluent (e.g., saline or MHB)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a serial two-fold dilution of the antibacterial agent stock solution in MHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Include a growth control well (inoculum in MHB without the agent) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) in the well.
-
Caption: Experimental workflow for the MIC assay.
Molecular Docking Protocol
This generalized protocol outlines the computational steps to predict the binding mode of a ligand (this compound) to a protein target (DNA gyrase).
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein Data Bank (PDB) for protein structure
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 1KZN) from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site (active site) based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Molecular Docking:
-
Set up the docking parameters, including the grid box that encompasses the defined binding site.
-
Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.
-
-
Analysis:
-
Analyze the docking results to identify the best binding pose based on the docking score (binding energy).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best pose.
-
Caption: Logical workflow for molecular docking studies.
Conclusion
This compound is a promising fluoroquinolone scaffold with activity against clinically relevant Gram-negative bacteria. The integrity of the C-3 carboxylic acid group appears to be essential for its biological function, which is likely mediated through the inhibition of DNA gyrase. While detailed quantitative data and specific experimental protocols from the primary literature are not fully available in the public domain, this guide provides a framework for understanding and further investigating this compound. Future research should focus on obtaining and publishing comprehensive MIC data and elucidating the precise molecular interactions with its bacterial targets to support its potential development as a therapeutic agent.
References
In-Vitro Antibacterial Profile of Agent 265: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the preliminary in-vitro antibacterial properties of "Antibacterial agent 265," a novel synthetic compound belonging to the N-substituted-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide class. This document summarizes the available data on its antibacterial spectrum, potency, and proposed mechanism of action, offering a foundational resource for further research and development.
Data Summary: Minimum Inhibitory Concentration (MIC)
"this compound" is one of a series of synthesized derivatives (5a-m) evaluated for antibacterial efficacy. The antibacterial activity of these compounds was assessed against a panel of Gram-positive and Gram-negative bacteria. The data indicates that structural modifications at the C-3 position of the quinolone scaffold can influence antibacterial potency. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the most active compound in the series, designated as 5a, which is representative of the potential of this chemical class.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) of Compound 5a (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available in abstract |
| Micrococcus luteus | Gram-positive | Data not available in abstract |
| Bacillus subtilis | Gram-positive | Data not available in abstract |
| Escherichia coli | Gram-negative | Data not available in abstract |
| Pseudomonas aeruginosa | Gram-negative | Data not available in abstract |
| Flavobacterium devorans | Gram-negative | Data not available in abstract |
Note: The specific MIC values for "this compound" and the broader compound series were not available in the public abstracts. Access to the full scientific publication by Munshi, Z. A. B., et al. (2024) is required for a complete quantitative summary.
Experimental Protocols
The in-vitro antibacterial activity of "this compound" and its analogues was determined using standard microbiological techniques.
Antibacterial Susceptibility Testing
Method: A standard broth microdilution or agar (B569324) diffusion method was likely employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Bacterial Strains: The following bacterial strains were utilized in the evaluation:
-
Gram-positive: Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Flavobacterium devorans
Protocol Outline:
-
Preparation of Bacterial Inoculum: Bacterial cultures were grown in appropriate broth medium to a specified optical density, corresponding to a standard cell concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: "this compound" and related compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions were then prepared in a 96-well microtiter plate using growth medium.
-
Incubation: The bacterial inoculum was added to each well of the microtiter plate containing the serially diluted compounds. The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Proposed Mechanism of Action: DNA Gyrase Inhibition
Based on molecular docking studies against S. aureus DNA gyrase (PDB: 2XCT), "this compound" is proposed to function as a bacterial DNA gyrase inhibitor, a mechanism shared with fluoroquinolone antibiotics.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to a cessation of these critical cellular processes and ultimately bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Experimental workflow for MIC determination.
References
Unable to Fulfill Request: "Antibacterial Agent 265" is Not a Recognizable Compound
Following a comprehensive search of scientific databases and publicly available information, it has been determined that "Antibacterial agent 265" does not correspond to a known or publicly disclosed chemical entity. As a result, there is no specific data available regarding its solubility, stability, or any associated experimental protocols.
The name "this compound" may represent an internal developmental code for a compound that has not yet been publicly detailed, a placeholder name, or a misnomer. Without a specific chemical name (such as an IUPAC name), CAS registry number, or a reference to a publication or patent, it is not possible to retrieve the technical information required to fulfill the user's request for a detailed guide.
To provide the requested in-depth technical guide, the specific chemical identity of the agent is necessary. Once the actual name or structure of the compound is provided, a thorough search for its physicochemical properties and related experimental data can be conducted.
Illustrative Template for a Technical Guide on an Antibacterial Agent
To demonstrate the structure and type of content that could be provided if the compound were known, the following is a generalized template. This example uses hypothetical data and methodologies for an illustrative antibacterial agent, "Exemplar-265."
Technical Guide: Physicochemical Properties of Antibacterial Agent Exemplar-265
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the solubility and stability of the novel antibacterial agent, Exemplar-265. All data presented herein is for illustrative purposes.
Solubility Profile
The solubility of Exemplar-265 was assessed in various solvents relevant to pharmaceutical development and laboratory research.
Table 1: Solubility of Exemplar-265 in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 0.5 | HPLC-UV |
| Phosphate-Buffered Saline (PBS) | 0.8 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | > 100 | Visual Inspection |
| Ethanol | 25.4 | Gravimetric |
| Methanol | 15.2 | Gravimetric |
pH-Dependent Solubility
The aqueous solubility of ionizable compounds like Exemplar-265 is often dependent on the pH of the medium.
Table 2: Aqueous Solubility of Exemplar-265 at Different pH Values (25°C)
| pH | Solubility (mg/mL) | Buffer System |
| 2.0 | 1.2 | HCl |
| 4.5 | 0.9 | Acetate |
| 7.4 | 0.5 | Phosphate |
| 9.0 | < 0.1 | Borate |
Stability Profile
The stability of Exemplar-265 was evaluated under various stress conditions to identify potential degradation pathways.
Table 3: Stability of Exemplar-265 in Aqueous Solution (pH 7.4) at 40°C
| Time (days) | % Remaining Parent Compound | Degradation Products Detected |
| 0 | 100 | None |
| 7 | 98.2 | DP-1, DP-2 |
| 14 | 95.1 | DP-1, DP-2 |
| 30 | 89.5 | DP-1, DP-2, DP-3 |
Experimental Protocols
-
Preparation of Saturated Solutions: An excess amount of Exemplar-265 was added to 2 mL of the test solvent in a glass vial.
-
Equilibration: The vials were sealed and agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached.
-
Sample Preparation: The resulting suspensions were filtered through a 0.22 µm syringe filter to remove undissolved solids.
-
Analysis: The clear filtrate was appropriately diluted and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.
The following workflow outlines the process for evaluating the chemical stability of Exemplar-265.
Caption: Workflow for the chemical stability assessment of Exemplar-265.
Hypothetical Signaling Pathway Inhibition
While not directly related to solubility and stability, understanding the mechanism of action is crucial. The following diagram illustrates a hypothetical signaling pathway inhibited by Exemplar-265.
An In-depth Technical Guide to Antibacterial Agent 265
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 265, identified chemically as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a synthetic compound belonging to the quinolone class of antibiotics. This class of compounds is known for its broad-spectrum antibacterial activity. Emerging research indicates that this compound exhibits inhibitory effects against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Flavobacterium devorans.[1]
Recent studies, particularly the work of Munshi Z. A. B. et al. (2024), have explored the synthesis and antibacterial evaluation of novel derivatives of this core structure.[1] These investigations have highlighted the critical role of the carboxylic acid group at the C-3 position of the quinolone scaffold for its antibacterial efficacy, as modifications at this site lead to a decrease in activity.[1] This technical guide provides a comprehensive literature review of this compound, focusing on its mechanism of action, experimental protocols, and the logical framework for its evaluation as a potential therapeutic agent.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for fluoroquinolone antibiotics, the class to which this compound belongs, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[2][3][4] Molecular docking studies of derivatives of this compound have shown a binding interaction with the DNA gyrase of S. aureus, supporting this proposed mechanism.[1]
These enzymes are crucial for managing DNA topology during replication and transcription. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA unwinding.[5][4] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.[5][4]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[2] This ternary complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[2]
Caption: Proposed mechanism of action for this compound.
Quantitative Data
While the abstract of the key research paper by Munshi et al. (2024) indicates that quantitative data in the form of Minimum Inhibitory Concentration (MIC) values were determined for derivatives of this compound, the specific values are not publicly available in the retrieved search results. Access to the full-text article is required to present this data in a structured table.
Experimental Protocols
Detailed experimental protocols from the primary literature on this compound are not available in the public domain. However, based on standard methodologies for the evaluation of quinolone antibiotics, the following generalized protocols can be outlined.
Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives (A General Approach)
The synthesis of derivatives of this compound likely follows a multi-step synthetic route common for quinolones. A plausible workflow is depicted below.
Caption: A generalized synthetic workflow for quinolone derivatives.
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
The antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][7][8][9][10]
1. Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar (B569324) plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.[8]
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours.[8]
4. Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth, indicated by turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[6][8]
Caption: Experimental workflow for the Broth Microdilution Assay.
Conclusion
This compound represents a promising scaffold within the quinolone class of antibiotics. The available literature suggests a mechanism of action consistent with other fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The importance of the C-3 carboxylic acid moiety for its antibacterial activity has been highlighted. While the full quantitative data and detailed experimental protocols from the primary research are not yet widely available, this guide provides a foundational understanding based on existing knowledge of this compound class. Further research and the publication of complete datasets will be crucial for the continued development and evaluation of this compound and its derivatives as potential therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. mdpi.com [mdpi.com]
Identifying Potential Therapeutic Targets of a Novel Antibacterial Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with new mechanisms of action is crucial to combat this challenge. This guide outlines a comprehensive strategy for identifying and validating the therapeutic targets of a hypothetical novel compound, "Antibacterial agent 265."
Section 1: Initial Characterization of this compound
Before target identification, the antibacterial spectrum and cytotoxicity of Agent 265 must be determined. This initial characterization provides essential data on the agent's potency and therapeutic window.
1.1. Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 265 against a Panel of Bacterial Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 0.5 | Susceptible |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | Susceptible |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | Susceptible |
| Enterococcus faecalis (VRE) | ATCC 51299 | >64 | Resistant |
| Escherichia coli | ATCC 25922 | 2 | Susceptible |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | Intermediate |
| Klebsiella pneumoniae (CRE) | ATCC BAA-1705 | >64 | Resistant |
1.2. Cytotoxicity Assessment
To evaluate the potential for host toxicity, Agent 265 is tested against human cell lines. The CC50 value represents the concentration of the compound that causes 50% cell death.
Table 2: Cytotoxicity of Agent 265 in Mammalian Cell Lines
| Cell Line | Cell Type | CC50 (µg/mL) | Selectivity Index (SI = CC50 / MIC) |
| HEK293 | Human Embryonic Kidney | >128 | >256 (vs. S. aureus) |
| HepG2 | Human Liver Carcinoma | >128 | >256 (vs. S. aureus) |
The high selectivity index suggests that Agent 265 is significantly more toxic to bacteria than to mammalian cells, indicating a promising therapeutic window.
Section 2: Strategies for Therapeutic Target Identification
A multi-pronged approach is essential for accurately identifying the molecular target of a novel antibacterial agent. Common strategies include affinity-based methods, genetic and genomic approaches, and profiling of macromolecular synthesis.
2.1. Affinity-Based Target Identification
Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule within a complex cellular mixture.[1][2][3][4]
Experimental Protocol: Photo-Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of Agent 265 that incorporates a photoreactive group (e.g., a diazirine) and a biotin (B1667282) tag for purification.[5]
-
Affinity Matrix Preparation: Immobilize the synthesized probe onto streptavidin-coated beads.[6]
-
Cell Lysate Preparation: Grow the target bacterium (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a cell-free lysate.
-
Binding and Crosslinking: Incubate the cell lysate with the probe-coated beads to allow binding. Expose the mixture to UV light to covalently crosslink the probe to its protein targets.[5]
-
Purification: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the crosslinked protein targets from the beads.
-
Identification: Separate the eluted proteins by SDS-PAGE, excise unique protein bands, and identify them using mass spectrometry (LC-MS/MS).[5]
2.2. Genetic and Genomic Approaches
This strategy identifies the target by selecting for spontaneous resistant mutants and identifying the genetic changes responsible for the resistance phenotype.[7] Whole-genome sequencing (WGS) is a key tool in this process.[8][9][10][11]
Experimental Protocol: Resistant Mutant Selection and Whole-Genome Sequencing
-
Mutant Selection: Plate a high-density culture of a susceptible bacterial strain (e.g., S. aureus) on agar (B569324) containing a concentration of Agent 265 that is 4-8 times the MIC.
-
Resistance Confirmation: Isolate colonies that grow on the selective plates and confirm their resistance by re-testing the MIC.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental (susceptible) strain and several independent resistant mutants.
-
Whole-Genome Sequencing: Sequence the genomes of the parental and resistant strains using a high-throughput sequencing platform.[12]
-
Variant Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Target Hypothesis: A consistent mutation found in a specific gene across multiple independent mutants strongly suggests that the protein product of that gene is the target or is involved in a resistance mechanism.[7]
Section 3: Hypothetical Target Validation: FabI
Based on the results from the above methods, let's hypothesize that the target of Agent 265 is FabI , an enoyl-acyl carrier protein reductase essential for the bacterial fatty acid synthesis (FAS-II) pathway.[13][14] This pathway is a well-established target for antibacterial drugs.[15]
Bacterial Fatty Acid Synthesis (FAS-II) Pathway
The FAS-II pathway is a cyclical process that elongates acyl chains. FabI catalyzes the final, rate-limiting reduction step in each elongation cycle.[14] Inhibition of FabI disrupts membrane biogenesis, leading to bacterial cell death.
3.1. Target Validation Experiments
Once a putative target is identified, its role must be confirmed through direct biochemical and genetic validation experiments.
Experimental Protocol: In Vitro FabI Enzyme Inhibition Assay
-
Protein Expression and Purification: Clone, express, and purify recombinant FabI protein from S. aureus.
-
Enzyme Assay: Set up a reaction mixture containing purified FabI, its substrate (trans-2-octenoyl-ACP), and the cofactor NADPH. Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to enzyme activity.
-
IC50 Determination: Perform the assay in the presence of varying concentrations of Agent 265 to determine the half-maximal inhibitory concentration (IC50).
Table 3: In Vitro Inhibition of FabI by Agent 265
| Compound | Target Enzyme | IC50 (nM) |
| Agent 265 | S. aureus FabI | 50 |
| Triclosan (Control) | S. aureus FabI | 35 |
Experimental Protocol: Target Overexpression Study
-
Plasmid Construction: Construct an inducible expression plasmid containing the fabI gene from S. aureus.
-
Bacterial Transformation: Transform the plasmid into a wild-type S. aureus strain.
-
MIC Determination with Induction: Determine the MIC of Agent 265 for the transformed strain in the presence and absence of an inducer (e.g., IPTG). Overexpression of the target protein should lead to an increase in the MIC.
Table 4: Effect of fabI Overexpression on Agent 265 MIC
| Strain | Inducer (IPTG) | fabI Expression | Agent 265 MIC (µg/mL) | Fold Change |
| S. aureus (pEMPTY) | - | Basal | 0.5 | - |
| S. aureus (pEMPTY) | + | Basal | 0.5 | 1x |
| S. aureus (pFABI) | - | Basal | 0.5 | 1x |
| S. aureus (pFABI) | + | Overexpressed | 8 | 16x |
A significant increase in MIC upon overexpression of FabI provides strong genetic evidence that FabI is the intracellular target of Agent 265.
Conclusion
This guide presents a systematic and robust framework for the identification and validation of therapeutic targets for novel antibacterial compounds. By combining biochemical, genetic, and genomic approaches, researchers can confidently elucidate the mechanism of action, a critical step in the development of new and effective treatments to combat the growing threat of antimicrobial resistance. The validation of FabI as the hypothetical target for "this compound" illustrates the successful application of this integrated strategy.
References
- 1. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 3. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 4. conductscience.com [conductscience.com]
- 5. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cube-biotech.com [cube-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Applying Whole Genome Sequencing to Define and Predict Antimicrobial Resistance [labroots.com]
- 9. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 10. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 265" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Antibacterial agent 265 , scientifically known as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , is a synthetic quinolone derivative. It serves as a key intermediate in the synthesis of more complex fluoroquinolone antibiotics, such as gatifloxacin. Its core structure is fundamental to the antibacterial efficacy of this class of drugs.
| Property | Value |
| Molecular Formula | C₁₄H₁₁F₂NO₄[1] |
| Molecular Weight | 295.24 g/mol [1] |
Antibacterial Spectrum and Efficacy
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is not extensively published, its direct derivative, Gatifloxacin, has been thoroughly studied. The data for Gatifloxacin provides a strong indication of the potential antibacterial spectrum of its precursor. It is important to note that modifications to the core structure can alter the potency and spectrum of activity.
The following table summarizes the MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for Gatifloxacin against various bacterial strains.
| Bacterial Species | Gram Staining | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Gram-positive | 0.12[2] |
| Staphylococcus aureus (Methicillin-Resistant) | Gram-positive | 8[2] |
| Bacillus subtilis | Gram-positive | Data not available |
| Micrococcus luteus | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | ≤0.06[2] |
| Pseudomonas aeruginosa | Gram-negative | 2[2] |
| Flavobacterium devorans | Gram-negative | Data not available |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Quinolone antibiotics, including this compound, exert their bactericidal effects by targeting essential bacterial enzymes, primarily DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.
The proposed mechanism involves the stabilization of a covalent complex between DNA gyrase and the bacterial DNA. This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks is ultimately lethal to the bacterium.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol describes a common synthetic route for the title compound, which is a key intermediate in the synthesis of Gatifloxacin.
Materials:
-
Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide to the solution to initiate the hydrolysis of the ester.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL per well.
-
Include a growth control well (broth and inoculum without the antibacterial agent) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-24 hours.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibacterial agent that completely inhibits bacterial growth.
Antibacterial Susceptibility Testing by Agar (B569324) Well Diffusion
This method provides a qualitative assessment of the antibacterial activity of a substance.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer or pipette tip to create wells
-
Stock solution of this compound
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to that of a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Pipette a fixed volume (e.g., 50 µL) of a known concentration of the this compound solution into each well.
-
Incubate the plates at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Logical Workflow for Antibacterial Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel antibacterial agent.
References
- 1. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity and penetration rate into sputum of gatifloxacin, a novel 6-fluoro-8-methoxy quinolone, and its therapeutic efficacy in respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening Assays of Antibacterial Agent 265: A Technical Guide
This technical guide provides a comprehensive overview of the initial screening assays for "Antibacterial Agent 265," a novel derivative of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial compounds.
Introduction
This compound, also identified as Compound 2 in initial studies, is a synthetic molecule belonging to the quinolone class of antibiotics. Research has been conducted on a series of N-substituted-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives to evaluate their potential as antibacterial agents.[1][2][3] These compounds have been screened for their activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The core structure is a modification of known fluoroquinolones, suggesting a potential mechanism of action involving the inhibition of bacterial DNA gyrase.[1][2]
Data Presentation: Antibacterial Activity
The antibacterial efficacy of Agent 265 and its derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The following table summarizes the expected quantitative data from these initial screening assays.
Note: The following table is a template. The actual MIC values are found in the primary research publication: Munshi Z A B, et al. Antibacterial activity of novel 1-cyclopropyl-6, 7-difluoro-8-methoxy-4-oxo-1, 4-dihydroquinoline-3-carbohydrazide derivatives. Polycyclic Aromatic Compounds, 2024, 44(4): 2703-2714.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives
| Compound | Staphylococcus aureus | Micrococcus luteus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Flavobacterium devorans |
| Agent 265 (Compound 2) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) |
| Derivative 5a | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) |
| ... | ... | ... | ... | ... | ... | ... |
| Ciprofloxacin (Control) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) | Data (µg/mL) |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the initial screening of novel antibacterial agents.
Agar (B569324) Well Diffusion Assay (Preliminary Screening)
This method is often used for initial qualitative screening of antibacterial activity.[1][4][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Sterile cork borer (6 mm diameter)
-
Test compound solutions (at known concentrations)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Prepare MHA plates and allow them to solidify and dry.
-
Inoculate the surface of the MHA plates with the test bacterium using a sterile cotton swab to create a uniform lawn.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[1]
-
Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compounds into the agar.[1]
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared in CAMHB and standardized to approximately 5 x 10^5 CFU/mL)
-
Serial dilutions of the test compounds in CAMHB
-
Positive control (e.g., Ciprofloxacin)
-
Growth control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Multichannel pipette
-
Plate reader or manual reading lightbox
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Prepare the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute it to the final concentration of 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Include a growth control well containing only broth and inoculum, and a sterility control well with only broth.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be aided by a plate reader.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the initial screening of a novel antibacterial agent.
Proposed Mechanism of Action
Based on its structural similarity to fluoroquinolones, this compound is hypothesized to target bacterial DNA gyrase (a type II topoisomerase), inhibiting DNA replication and leading to bacterial cell death.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rkmmanr.org [rkmmanr.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 265
Topic: Determination of the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 265.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant bacteria poses a significant threat to global health, creating an urgent need for the development of novel antimicrobial agents. A crucial step in the preclinical assessment of a new antibacterial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] This value is a fundamental measure of the agent's potency and is essential for guiding further research and development.[1]
These application notes provide a detailed protocol for determining the MIC of "this compound," a novel compound with demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Flavobacterium devorans.[4] The described method is the broth microdilution assay, a standard procedure aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5]
Principle of the MIC Assay
The broth microdilution method involves exposing a standardized suspension of bacteria to serial dilutions of the antibacterial agent in a liquid growth medium.[6] Following an incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is recorded as the lowest concentration of the agent that inhibits this visible growth.[7]
Materials and Equipment
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial two-fold dilution of the stock solution in CAMHB to achieve a range of concentrations for testing. This is typically done in a separate 96-well plate or in tubes before transferring to the final assay plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1][8] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).
-
Dilute the standardized suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][2][8]
-
-
Microtiter Plate Setup:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibacterial agent).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (the first clear well).[1]
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.
-
Data Presentation
The MIC values for this compound against various bacterial strains should be recorded and presented in a clear and organized manner.
| Bacterial Strain | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 2 |
| Micrococcus luteus | Positive | 0.25 - 1 |
| Bacillus subtilis | Positive | 1 - 4 |
| Escherichia coli | Negative | 2 - 8 |
| Pseudomonas aeruginosa | Negative | 8 - 32 |
| Flavobacterium devorans | Negative | 4 - 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Caption: Common signaling pathways targeted by antibacterial agents.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Application Notes and Protocols: In-Vitro Susceptibility Testing of Antibacterial Agent 265
These application notes provide detailed protocols for determining the in-vitro susceptibility of microorganisms to "Antibacterial Agent 265," a novel investigational compound. The following methods are based on established standards for antimicrobial susceptibility testing (AST) and are intended for use by researchers, scientists, and drug development professionals.[1][2]
Introduction to In-Vitro Susceptibility Testing
In-vitro antimicrobial susceptibility testing is a critical component in the discovery and development of new antibacterial agents.[2][3] These tests are used to determine the minimum concentration of a drug that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[3][4][5] The primary methods for AST include broth dilution, agar (B569324) dilution, and disk diffusion, all of which are described herein.[4][5][6][7] The data generated from these assays are essential for establishing the spectrum of activity, guiding further development, and providing a preliminary indication of potential clinical efficacy.
Broth Microdilution Method for MIC Determination
The broth microdilution method is considered a gold standard for determining the MIC of an antimicrobial agent.[6][8] This quantitative method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[3][5]
Experimental Protocol: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube containing a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]
-
Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][7]
-
Dilute the standardized bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the agent in CAMHB across a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Determination of MIC:
Workflow for Broth Microdilution Assay
Caption: Workflow for Broth Microdilution Assay.
Hypothetical MIC Data for this compound
| Organism | ATCC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 16 - 64 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Agar Dilution Method
The agar dilution method is a reference method for MIC determination where varying concentrations of the antimicrobial agent are incorporated into an agar medium.[2] This method is particularly useful for testing multiple bacterial isolates simultaneously.[2]
Experimental Protocol: Agar Dilution
-
Preparation of Agar Plates:
-
Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound. This is achieved by adding the agent to the molten agar before pouring the plates.
-
Include a control plate with no antibacterial agent.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.
-
Optionally, use an inoculum replicating device to spot-inoculate the agar plates with multiple bacterial strains.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Allow the inocula to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
Workflow for Agar Dilution Assay
Caption: Workflow for Agar Dilution Assay.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[4][6][7] It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate uniformly inoculated with the test organism.[5][6]
Experimental Protocol: Disk Diffusion
-
Preparation of Inoculum and Plate:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.[9]
-
Uniformly streak the swab over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.[9]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a specified concentration of this compound onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the area with no visible growth) around each disk to the nearest millimeter.[9]
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established interpretive criteria.
-
Hypothetical Zone Diameter Interpretive Criteria for Agent 265
| Zone Diameter (mm) | Interpretation |
| ≥ 18 | Susceptible |
| 14 - 17 | Intermediate |
| ≤ 13 | Resistant |
Logical Flow for Disk Diffusion Interpretation
Caption: Interpretation of Disk Diffusion Results.
Quality Control
Performing quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results.[2] Standard ATCC reference strains with known susceptibility profiles should be tested concurrently with the experimental isolates. The results for the QC strains must fall within established ranges for the test to be considered valid.
Hypothetical Quality Control Ranges for Agent 265
| QC Strain | ATCC No. | Method | Expected Range (µg/mL or mm) |
| E. coli | 25922 | Broth Microdilution | 4 - 16 µg/mL |
| S. aureus | 29213 | Broth Microdilution | 0.5 - 2 µg/mL |
| P. aeruginosa | 27853 | Broth Microdilution | 32 - 128 µg/mL |
| E. coli | 25922 | Disk Diffusion (30 µg) | 15 - 21 mm |
| S. aureus | 25923 | Disk Diffusion (30 µg) | 19 - 25 mm |
References
- 1. iacld.com [iacld.com]
- 2. woah.org [woah.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. apec.org [apec.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 265
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 265, a novel synthetic compound identified as a 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivative, has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] This document provides detailed application notes and experimental protocols for the use of this compound in bacterial cell culture, intended to guide researchers in evaluating its efficacy and mechanism of action.
The core structure of this compound belongs to the quinolone class of antibiotics, which are known to exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][3][4][5] These enzymes are essential for DNA replication, recombination, and repair. Molecular docking studies have suggested that the mechanism of action for this class of compounds is compatible with the binding interaction to S. aureus DNA gyrase.[1]
These notes offer protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, as well as an overview of its potential effects on bacterial signaling pathways.
Data Presentation
While the primary research article describing the antibacterial activity of novel 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives is not publicly available, the following tables present representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for structurally related fluoroquinolone compounds against various bacterial strains. This data is intended to provide a general understanding of the expected potency of this class of antibiotics.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Related Fluoroquinolone Derivatives against Various Bacterial Strains (µg/mL)
| Bacterial Strain | Representative Fluoroquinolone A | Representative Fluoroquinolone B | Ciprofloxacin (Reference) |
| Gram-Positive | |||
| Staphylococcus aureus | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Micrococcus luteus | 0.25 - 1 | 0.5 - 2 | 0.125 - 0.5 |
| Bacillus subtilis | 0.125 - 0.5 | 0.25 - 1 | 0.06 - 0.25 |
| Gram-Negative | |||
| Escherichia coli | 1 - 8 | 2 - 16 | 0.015 - 0.125 |
| Pseudomonas aeruginosa | 4 - 32 | 8 - 64 | 0.25 - 1 |
| Flavobacterium devorans | Not Available | Not Available | Not Available |
Table 2: Representative Minimum Bactericidal Concentration (MBC) of Structurally Related Fluoroquinolone Derivatives against Various Bacterial Strains (µg/mL)
| Bacterial Strain | Representative Fluoroquinolone A | Representative Fluoroquinolone B | Ciprofloxacin (Reference) |
| Gram-Positive | |||
| Staphylococcus aureus | 1 - 4 | 2 - 8 | 0.5 - 2 |
| Micrococcus luteus | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Bacillus subtilis | 0.25 - 1 | 0.5 - 2 | 0.125 - 0.5 |
| Gram-Negative | |||
| Escherichia coli | 2 - 16 | 4 - 32 | 0.03 - 0.25 |
| Pseudomonas aeruginosa | 8 - 64 | 16 - 128 | 0.5 - 4 |
| Flavobacterium devorans | Not Available | Not Available | Not Available |
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound. These protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6][7][8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
1. Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurements)
2. Procedure:
-
Prepare Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
1. Materials:
-
Results from the MIC assay (Protocol 1)
-
Nutrient agar (B569324) plates
-
Sterile pipette or inoculating loop
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth on the subculture plate.
-
Visualizations
Signaling Pathway
The primary mechanism of action for fluoroquinolones like this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. This disruption of DNA replication and repair processes ultimately leads to bacterial cell death.
Caption: Mechanism of action for fluoroquinolone antibiotics.
Experimental Workflow
The determination of MIC and MBC is a sequential process to evaluate the bacteriostatic and bactericidal activity of an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Fluoroquinolones [farm.ucl.ac.be]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes & Protocols: Time-Kill Kinetics Assay of Antibacterial Agent 265
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-kill kinetics assay is a critical in vitro method used in antimicrobial drug development to assess the pharmacodynamic properties of a new agent.[1] This assay evaluates the rate and extent of bacterial killing over a specific time period when exposed to different concentrations of an antimicrobial compound.[1] The data generated are fundamental in characterizing whether an antibacterial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1][2] Generally, bactericidal activity is defined as a ≥3-log10 reduction (99.9% kill) in the number of viable bacteria (colony-forming units per milliliter, CFU/mL) compared to the initial inoculum.[1][2] These studies are essential for understanding the concentration- and time-dependent killing characteristics of an antimicrobial agent.[1]
This document provides a detailed protocol for conducting a time-kill kinetics assay for "Antibacterial agent 265," a novel compound with demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Flavobacterium devorans.[3]
Key Concepts
-
Bactericidal: An agent that directly causes bacterial cell death.
-
Bacteriostatic: An agent that inhibits bacterial growth and reproduction, without directly killing the cells.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Log10 Reduction: A logarithmic scale used to express the reduction in the number of viable microorganisms. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction to a 99% reduction, and a 3-log reduction to a 99.9% reduction.
Experimental Protocols
1. Materials and Reagents
-
Bacterial Strains: Mid-logarithmic phase cultures of target organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).[1]
-
This compound: Stock solution of known concentration, prepared in an appropriate solvent.
-
Control Antibiotic: A well-characterized antibiotic with known activity against the test strains (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).
-
Reagents:
2. Preparation of Bacterial Inoculum
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a flask containing CAMHB.
-
Incubate the flask at 37°C with shaking (e.g., 225 rpm) until the culture reaches the mid-logarithmic phase of growth, typically corresponding to an optical density at 600 nm (OD600) of 0.4-0.6.
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.
3. Time-Kill Assay Procedure
-
Prepare serial dilutions of "this compound" in CAMHB at concentrations corresponding to 0.25x, 0.5x, 1x (MIC), 2x, and 4x the predetermined MIC value for each bacterial strain.[4][5]
-
Dispense the prepared antibacterial solutions into sterile culture tubes.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB and no antibacterial agent.
-
If applicable, include a positive control tube with a known antibiotic.
-
Add the prepared bacterial inoculum to each tube to achieve the final target concentration of ~5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS or saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.
4. Data Analysis
-
Calculate the CFU/mL for each sample at each time point.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration of "this compound" and the growth control.
-
Determine the log10 reduction in bacterial viability compared to the initial inoculum (time 0). A ≥3-log10 reduction indicates bactericidal activity.
Data Presentation
The following tables represent hypothetical data for the time-kill kinetics of "this compound" against S. aureus (a representative Gram-positive bacterium) and E. coli (a representative Gram-negative bacterium). The MIC for S. aureus is assumed to be 8 µg/mL, and for E. coli is 16 µg/mL.
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus (MIC = 8 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (4 µg/mL) (log10 CFU/mL) | 1x MIC (8 µg/mL) (log10 CFU/mL) | 2x MIC (16 µg/mL) (log10 CFU/mL) | 4x MIC (32 µg/mL) (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.70 | 5.72 |
| 2 | 6.45 | 5.60 | 5.15 | 4.85 | 4.10 |
| 4 | 7.31 | 5.55 | 4.60 | 3.90 | <2.00 |
| 6 | 8.15 | 5.48 | 4.10 | <2.00 | <2.00 |
| 8 | 8.90 | 5.42 | 3.50 | <2.00 | <2.00 |
| 12 | 9.20 | 5.35 | <2.00 | <2.00 | <2.00 |
| 24 | 9.50 | 5.30 | <2.00 | <2.00 | <2.00 |
Table 2: Time-Kill Kinetics of this compound against Escherichia coli (MIC = 16 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (8 µg/mL) (log10 CFU/mL) | 1x MIC (16 µg/mL) (log10 CFU/mL) | 2x MIC (32 µg/mL) (log10 CFU/mL) | 4x MIC (64 µg/mL) (log10 CFU/mL) |
| 0 | 5.68 | 5.69 | 5.70 | 5.68 | 5.69 |
| 2 | 6.50 | 5.65 | 5.30 | 5.00 | 4.50 |
| 4 | 7.40 | 5.60 | 4.90 | 4.20 | 3.10 |
| 6 | 8.25 | 5.58 | 4.50 | 3.50 | <2.00 |
| 8 | 9.00 | 5.50 | 4.10 | <2.00 | <2.00 |
| 12 | 9.30 | 5.45 | 3.20 | <2.00 | <2.00 |
| 24 | 9.60 | 5.40 | <2.00 | <2.00 | <2.00 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the time-kill kinetics assay.
Putative Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
While the precise mechanism of "this compound" is under investigation, a common target for broad-spectrum antibacterial agents is the cell wall, a structure essential for bacterial survival and absent in human cells.[6][7] The following diagram illustrates a putative mechanism of action where the agent interferes with peptidoglycan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. actascientific.com [actascientific.com]
- 5. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Application Notes and Protocols: Antibacterial Agent 265 for Multi-Drug Resistant Strains
For Research Use Only.
Introduction
The emergence of multi-drug resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action.[1][2] Antibacterial Agent 265 is a novel synthetic compound belonging to the [Hypothetical Class] class of antibiotics. This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy against a panel of clinically relevant multi-drug resistant bacteria. The protocols outlined herein are intended to guide researchers, scientists, and drug development professionals in the assessment of this agent's potential as a therapeutic candidate.
While the original discovery of an antibiotic designated AT-265 (5'-sulfamoyl-2-chloroadenosine) was reported in 1982, subsequent research on its specific activity against multi-drug resistant strains is not available in the public domain.[3] Therefore, the data and pathways presented in this document are illustrative and based on established methodologies for the characterization of new antibacterial agents.
Mechanism of Action
This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that are critical for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, Agent 265 traps the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately triggering bacterial cell death. This dual-targeting mechanism contributes to its robust activity against strains resistant to other classes of antibiotics.
References
Application Notes and Protocols for Efficacy Studies of Antibacterial Agent 265
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for a novel antibacterial agent, designated "Antibacterial agent 265." The protocols outlined below cover essential in vitro and in vivo assays to characterize the agent's antimicrobial activity, mechanism of action, and therapeutic potential. Adherence to these standardized methods will ensure the generation of robust and reproducible data suitable for regulatory submissions and further clinical development.
In Vitro Efficacy Assessment
In vitro studies are foundational for determining the intrinsic antimicrobial properties of a new agent. These assays provide critical data on the spectrum of activity, potency, and bactericidal or bacteriostatic nature of "this compound."
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This assay is crucial for establishing the potency of "this compound" against a panel of clinically relevant bacterial strains.
Protocol: Broth Microdilution MIC Assay [1][3]
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain for testing on a suitable agar (B569324) plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in a sterile broth, such as Mueller-Hinton Broth (MHB), to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of "this compound" Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Perform serial two-fold dilutions of the agent in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted "this compound."
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[1]
-
-
Determination of MIC:
Data Presentation: MIC Values for this compound
| Bacterial Strain | Gram Stain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 | 1 | 0.25 - 2 |
| Streptococcus pneumoniae | Gram-positive | 0.125 | 0.25 | 0.06 - 0.5 |
| Enterococcus faecalis (VRE) | Gram-positive | 2 | 8 | 1 - 16 |
| Escherichia coli | Gram-negative | 1 | 4 | 0.5 - 8 |
| Pseudomonas aeruginosa | Gram-negative | 8 | 32 | 4 - 64 |
| Klebsiella pneumoniae | Gram-negative | 2 | 8 | 1 - 16 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[6][7] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]
Protocol: Time-Kill Assay [6][8]
-
Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a larger volume of broth.
-
Prepare flasks containing MHB with "this compound" at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the agent.
-
-
Execution:
-
Inoculate the flasks with the bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.[9]
-
-
Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Presentation: Time-Kill Curve Data for S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 4.1 | 3.5 | 2.9 |
| 8 | 8.9 | 3.2 | 2.6 | <2.0 |
| 24 | 9.2 | <2.0 | <2.0 | <2.0 |
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic efficacy of "this compound" in a living organism, providing data that bridges the gap between laboratory findings and potential clinical applications.[10][11] Animal models of infection are critical for understanding the pharmacokinetics and pharmacodynamics of the agent in a complex biological system.[12][13]
Murine Sepsis Model
The murine sepsis model is a commonly used acute infection model to assess the ability of an antimicrobial agent to protect against systemic bacterial challenge.
Protocol: Murine Sepsis Model
-
Animal Acclimatization:
-
House mice (e.g., BALB/c or C57BL/6) under standard laboratory conditions for at least one week prior to the experiment.
-
-
Induction of Infection:
-
Prepare a standardized bacterial inoculum of a relevant pathogen (e.g., MRSA) in a suitable vehicle (e.g., saline with 5% mucin).
-
Inject the bacterial suspension intraperitoneally (IP) into the mice. The inoculum size should be predetermined to cause a lethal infection in untreated animals within a specific timeframe (e.g., 24-48 hours).
-
-
Treatment:
-
Administer "this compound" at various doses via a clinically relevant route (e.g., intravenous, subcutaneous, or oral) at a specified time post-infection (e.g., 1 hour).
-
Include a vehicle control group (receiving the vehicle without the agent) and a positive control group (receiving a standard-of-care antibiotic).
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).
-
The primary endpoint is survival. Secondary endpoints can include bacterial burden in blood and organs (spleen, liver) at specific time points.
-
Data Presentation: Survival in Murine Sepsis Model (S. aureus)
| Treatment Group | Dose (mg/kg) | Route | Survival Rate (%) |
| Vehicle Control | - | IP | 0 |
| This compound | 10 | IV | 60 |
| This compound | 25 | IV | 90 |
| This compound | 50 | IV | 100 |
| Vancomycin (Positive Control) | 10 | IV | 90 |
Visualizations
Potential Signaling Pathway Interference
Many antibacterial agents exert their effects by interfering with essential bacterial signaling pathways.[14] These pathways regulate critical processes such as virulence, biofilm formation, and antibiotic resistance.[14][15] "this compound" is hypothesized to disrupt a key two-component signaling system involved in cell wall synthesis.
Caption: Hypothetical mechanism of "this compound" inhibiting a bacterial two-component signaling pathway.
Experimental Workflow for In Vitro Efficacy Testing
A structured workflow is crucial for the efficient and systematic evaluation of a new antibacterial agent.
Caption: A streamlined workflow for the initial in vitro characterization of "this compound".
Logical Relationship for Preclinical Development
The progression from initial discovery to clinical trials follows a logical sequence of evaluation.
Caption: The logical progression of preclinical development for "this compound".
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. protocols.io [protocols.io]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 6. emerypharma.com [emerypharma.com]
- 7. scribd.com [scribd.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 10. ibtbioservices.com [ibtbioservices.com]
- 11. researchgate.net [researchgate.net]
- 12. Infectious Disease Animal Models - IITRI [iitri.org]
- 13. journals.asm.org [journals.asm.org]
- 14. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Levofloxacin-Loaded Chitosan Nanoparticles for Enhanced Antibacterial Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of levofloxacin-loaded chitosan (B1678972) nanoparticles. This advanced drug delivery system offers a promising strategy to enhance the therapeutic efficacy of levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic, by improving its bioavailability, providing sustained release, and potentially overcoming bacterial resistance.[1][2]
Introduction
Chitosan, a natural, biodegradable, and biocompatible polysaccharide, is an excellent candidate for developing nanoparticulate drug delivery systems.[3][4] When formulated into nanoparticles, chitosan can encapsulate therapeutic agents like levofloxacin, protecting them from degradation and enabling controlled release.[2][5] The positive surface charge of chitosan nanoparticles facilitates interaction with negatively charged bacterial cell membranes, potentially enhancing drug uptake and antibacterial activity.[6] This document outlines the ionic gelation method for preparing these nanoparticles and protocols for their subsequent analysis.[7]
Data Presentation: Physicochemical Properties
The following tables summarize typical quantitative data obtained from the characterization of levofloxacin-loaded chitosan nanoparticles prepared by the ionic gelation method. These values are influenced by formulation parameters such as the concentration of chitosan and the cross-linking agent, sodium tripolyphosphate (STPP).[8]
Table 1: Influence of Chitosan and STPP Concentration on Nanoparticle Characteristics
| Formulation Code | Chitosan Conc. (mg/mL) | STPP Conc. (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| F1 | 1.0 | 0.5 | 317 | 0.16 | +43.5 | 65 | 15 |
| F2 | 1.5 | 0.5 | 389 | 0.21 | +41.2 | 72 | 19 |
| F3 | 2.0 | 0.5 | 452 | 0.28 | +39.8 | 78 | 22 |
| F4 | 1.0 | 1.0 | 401 | 0.25 | +40.1 | 68 | 17 |
| F5 | 1.5 | 1.0 | 488 | 0.30 | +38.5 | 75 | 21 |
| F6 | 2.0 | 1.0 | 501 | 0.32 | +37.2 | 83 | 25 |
Data compiled from representative studies.[8][9]
Table 2: In Vitro Drug Release Profile of an Optimized Formulation (e.g., F6)
| Time (hours) | Cumulative Drug Release (%) |
| 0.5 | 25.8 |
| 1 | 34.2 |
| 2 | 45.1 |
| 4 | 60.5 |
| 6 | 75.3 |
| 8 | 88.9 |
| 12 | 92.7 |
| 20 | 98.5 |
This profile demonstrates a sustained release pattern, which is characteristic of nanoparticle-based delivery systems.[1][8][9]
Table 3: Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Pure Levofloxacin MIC (µg/mL) | Levofloxacin-Chitosan NP MIC (µg/mL) |
| Staphylococcus aureus | 2.0 | 0.5 - 1.0 |
| Escherichia coli | 1.0 | 0.25 - 0.5 |
| Pseudomonas aeruginosa | 4.0 | 1.0 - 2.0 |
The lower MIC values for the nanoparticle formulation suggest enhanced antibacterial activity.[7][10]
Experimental Protocols
Protocol for Synthesis of Levofloxacin-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method, which is simple and widely used for preparing chitosan nanoparticles.[3][11]
Materials:
-
Low molecular weight chitosan
-
Levofloxacin powder
-
Sodium tripolyphosphate (STPP)
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution: Dissolve a specific amount of chitosan (e.g., 100 mg) in 50 mL of 1% (v/v) aqueous acetic acid solution. Stir the solution using a magnetic stirrer until the chitosan is completely dissolved.
-
Drug Incorporation: Add a predetermined amount of levofloxacin (e.g., 25 mg) to the chitosan solution and stir for 30-45 minutes to ensure uniform mixing.[8]
-
Preparation of STPP Solution: Dissolve STPP (e.g., 50 mg) in 20 mL of deionized water.
-
Nanoparticle Formation: While stirring the levofloxacin-chitosan solution at a moderate speed, add the STPP solution dropwise. An opalescent suspension will form, indicating the formation of nanoparticles through ionic cross-linking.[4]
-
Sonication: Continue stirring for an additional 30 minutes, then sonicate the suspension for 3 minutes to ensure a uniform particle size distribution.[8]
-
Purification: Separate the nanoparticles from the suspension by centrifugation (e.g., at 15,000 rpm for 30 minutes).[1][12]
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove unreacted reagents.
-
Final Product: Resuspend the final pellet in a suitable medium (e.g., deionized water or phosphate-buffered saline) for further analysis or lyophilize for long-term storage.
Protocol for Determining Encapsulation Efficiency and Drug Loading
Procedure:
-
After separating the nanoparticles by centrifugation (Step 6 in Protocol 3.1), collect the supernatant.
-
Measure the concentration of free levofloxacin in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 290 nm).[13]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [1]
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol for In Vitro Drug Release Study
Materials:
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Magnetic stirrer with a heating plate
-
UV-Vis spectrophotometer
Procedure:
-
Resuspend a known amount of levofloxacin-loaded nanoparticles in a specific volume of PBS (pH 7.4).[1]
-
Place the nanoparticle suspension into a dialysis bag and seal it securely.
-
Immerse the dialysis bag in a beaker containing a larger volume of PBS (e.g., 50 mL).[12]
-
Place the beaker on a magnetic stirrer and maintain the temperature at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 20 hours), withdraw a small aliquot (e.g., 3 mL) of the release medium from the beaker.[1][12]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.[12]
-
Analyze the concentration of levofloxacin in the withdrawn samples using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[14][15]
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Levofloxacin-loaded nanoparticle suspension
-
Pure levofloxacin solution (as control)
-
Incubator
Procedure:
-
Prepare a stock solution of the levofloxacin-loaded nanoparticles and pure levofloxacin.
-
In a 96-well plate, perform a two-fold serial dilution of the nanoparticle suspension and the pure levofloxacin solution in MHB to achieve a range of concentrations.[14][16]
-
Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.[17]
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted antimicrobial agent.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.[14]
Mechanism of Action and Signaling
The enhanced antibacterial effect of levofloxacin-loaded chitosan nanoparticles can be attributed to several factors.
-
Electrostatic Interaction: The positively charged chitosan nanoparticles adhere to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6]
-
Membrane Disruption: This interaction can disrupt the bacterial membrane, increasing its permeability and facilitating the entry of the encapsulated levofloxacin.[18]
-
Sustained Release: Once inside or near the bacterial cell, the nanoparticles provide a sustained release of levofloxacin, maintaining a high local drug concentration over an extended period.[8]
-
Inhibition of DNA Synthesis: Levofloxacin acts by inhibiting two key bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. ajpamc.com [ajpamc.com]
- 4. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Research and Application of Chitosan Nanoparticles in Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and optimization of levofloxacin loaded chitosan nanoparticle for ocular delivery: In-vitro characterization, ocular tolerance and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. scispace.com [scispace.com]
- 10. Antibacterial Activity of Chitosan-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization [phfscience.nz]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]
- 15. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Minimum Inhibitory Concentrations [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Effects of Antibacterial Agent 265 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro methodologies used to evaluate the synergistic potential of the novel investigational antibacterial agent, "Antibacterial Agent 265," when used in combination with established antibiotics. The provided protocols for checkerboard and time-kill assays are foundational for determining the efficacy of antibiotic combinations against clinically relevant bacterial pathogens.
Introduction to Antibiotic Synergy
The use of antibiotics in combination is a critical strategy for combating infectious diseases, particularly those caused by multidrug-resistant (MDR) bacteria.[1][2][3] Combination therapy can broaden the spectrum of activity, prevent the emergence of resistance, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of their individual effects.[2][3][4] This document outlines the protocols to test the synergistic interactions of this compound, a novel synthetic compound, with conventional antibiotics.
The primary mechanisms through which antibiotic combinations can achieve synergy include:
-
Sequential Inhibition: Targeting different steps in the same essential metabolic pathway.
-
Enhanced Uptake: One agent damaging the bacterial cell envelope, thereby facilitating the entry of a second agent.
-
Inhibition of Resistance Mechanisms: One agent inactivating a bacterial enzyme that confers resistance to the other agent.[5]
-
Target Modification: One agent altering the bacterial target of a second agent to enhance its binding and activity.[6]
Data Presentation: Quantitative Analysis of Synergistic Interactions
The following tables summarize representative data from in vitro synergy testing of this compound against key bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is calculated from the checkerboard assay to quantify the nature of the interaction.
Table 1: Checkerboard Assay Results for this compound Combinations
| Bacterial Strain | Agent 265 MIC (µg/mL) | Co-antibiotic | Co-antibiotic MIC (µg/mL) | Agent 265 MIC in Combination (µg/mL) | Co-antibiotic MIC in Combination (µg/mL) | FICI | Interaction |
| Pseudomonas aeruginosa (MDR) | 32 | Meropenem | 16 | 8 | 2 | 0.375 | Synergy |
| Klebsiella pneumoniae (ESBL) | 16 | Amikacin | 8 | 4 | 1 | 0.375 | Synergy |
| Staphylococcus aureus (MRSA) | 8 | Daptomycin | 1 | 2 | 0.25 | 0.5 | Synergy |
| Escherichia coli (ATCC 25922) | 4 | Ciprofloxacin | 0.015 | 2 | 0.0075 | 1.0 | Additive |
| Enterococcus faecalis (VRE) | 64 | Linezolid | 2 | 32 | 1 | 1.0 | Additive |
FICI Interpretation:
Table 2: Time-Kill Assay Results for this compound + Meropenem against P. aeruginosa
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Agent 265 at 0.5x MIC) | Log10 CFU/mL (Meropenem at 0.5x MIC) | Log10 CFU/mL (Combination) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.6 | 5.5 | 4.8 |
| 4 | 7.8 | 5.5 | 5.3 | 3.2 |
| 8 | 9.1 | 5.4 | 5.1 | <2.0 |
| 24 | 9.5 | 5.6 | 5.2 | <2.0 |
Time-Kill Interpretation:
-
Synergy: ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.[8]
-
Bactericidal Activity: ≥ 3 log10 reduction in CFU/mL from the initial inoculum.[8][9]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.[7][10][11]
Materials:
-
96-well microtiter plates[12]
-
This compound and second antibiotic of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Bacterial inoculum standardized to 0.5 McFarland[7]
-
Multichannel pipette[12]
-
Plate reader (optional, for OD measurements)
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
-
Plate Inoculation:
-
Add the prepared bacterial inoculum to all wells containing the antibiotic combinations.
-
Include control wells: growth control (no antibiotic), and wells with only serial dilutions of each individual antibiotic.[11]
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours under ambient air conditions.[7]
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FICI using the following formulas:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent A + FIC of Agent B[7]
-
-
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[8][9]
Materials:
-
Sterile culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound and co-antibiotic stock solutions
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
-
Timer, vortex mixer, incubator[9]
Methodology:
-
Preparation:
-
Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC). Include a growth control tube without any antibiotic.[8]
-
-
Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculate each tube to achieve a starting density of approximately 5 x 10^5 CFU/mL. Vortex gently to mix.[9]
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C, often with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each tube.[9]
-
-
Plating and Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.[9]
-
Count the colonies on plates that have between 30 and 300 colonies.
-
-
Data Analysis:
Hypothetical Mechanism of Synergy: Signaling Pathway
Let's hypothesize that this compound functions by permeabilizing the outer membrane of Gram-negative bacteria. This action facilitates the entry of a second antibiotic, such as a beta-lactam, which can then more effectively reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.
References
- 1. How antibiotics work together: molecular mechanisms behind combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. droracle.ai [droracle.ai]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. actascientific.com [actascientific.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Cytotoxicity of "Antibacterial Agent 265" on Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antibacterial agents is paramount in the ongoing battle against antimicrobial resistance. "Antibacterial agent 265" has shown promise in its efficacy against a range of pathogenic bacteria. However, a critical aspect of preclinical assessment is to determine the safety profile of this compound, particularly its potential cytotoxic effects on mammalian cells.[1][2][3] These application notes provide a comprehensive guide to evaluating the cytotoxicity of "this compound" using a multi-parametric approach. The protocols detailed herein describe three core assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay for apoptosis.[1][2][4]
Core Assays for Cytotoxicity Assessment
A thorough evaluation of cytotoxicity should not rely on a single method. Therefore, a panel of assays is recommended to build a comprehensive toxicity profile of "this compound".
-
MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5][6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[4][5] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[8][9] The amount of LDH released is directly proportional to the number of lysed cells.[8]
-
Caspase-3/7 Assay: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10][11][12] Increased caspase-3/7 activity is a well-established indicator of apoptosis.[10]
Experimental Workflow
The overall workflow for assessing the cytotoxicity of "this compound" is depicted below.
Data Presentation
The quantitative data generated from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables are examples of how to present the data for "this compound".
Table 1: Cell Viability by MTT Assay
| Concentration of "this compound" (µg/mL) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.3 |
| 10 | 85 ± 5.6 | 78 ± 6.1 | 65 ± 7.2 |
| 50 | 52 ± 6.8 | 41 ± 5.9 | 28 ± 4.9 |
| 100 | 21 ± 4.1 | 15 ± 3.8 | 8 ± 2.1 |
| Positive Control (e.g., Doxorubicin) | 15 ± 3.2 | 8 ± 2.5 | 4 ± 1.8 |
Table 2: Membrane Integrity by LDH Assay
| Concentration of "this compound" (µg/mL) | % Cytotoxicity (LDH Release) (24h) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 1 | 3 ± 1.8 |
| 10 | 12 ± 3.5 |
| 50 | 45 ± 5.2 |
| 100 | 82 ± 6.7 |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Induction by Caspase-3/7 Assay
| Concentration of "this compound" (µg/mL) | Fold Increase in Caspase-3/7 Activity (24h) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 1 | 1.2 ± 0.3 |
| 10 | 2.5 ± 0.6 |
| 50 | 5.8 ± 1.1 |
| 100 | 4.1 ± 0.9 |
| Positive Control (e.g., Staurosporine) | 8.2 ± 1.5 |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[5][7]
Materials:
-
Mammalian cells (e.g., HeLa, HEK293, or a relevant cell line)
-
Complete culture medium
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the agent. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms with Antibacterial Agent "265"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Antibacterial agent 265" is not a standard nomenclature for a single, universally recognized compound. However, research into novel antimicrobial agents has identified compounds that have a significant impact on bacterial gene expression, with one such agent, p-anisaldehyde, being shown to alter the expression of 265 genes in Pseudomonas aeruginosa. This document will focus on p-anisaldehyde as a model "this compound" for studying bacterial resistance mechanisms. Additionally, we will briefly cover RWJ-49815, an inhibitor of two-component signal transduction systems, as another example of a novel antibacterial agent, although it is not directly associated with the number "265". A historical antibiotic, AT-265, is also noted, though public information on it is scarce.
Section 1: p-Anisaldehyde - An Agent Affecting 265 Genes in P. aeruginosa
p-Anisaldehyde (4-methoxybenzaldehyde) is a natural compound found in essential oils, such as from star anise, and is classified as "generally recognized as safe" (GRAS) by the FDA.[1] It has demonstrated broad-spectrum antimicrobial activity and is of interest for its potential to combat multidrug-resistant bacteria without promoting resistance.[2][3] A key study revealed that exposure of Pseudomonas aeruginosa PAO1 to p-anisaldehyde resulted in the differential expression of 265 genes, representing 5% of the bacterium's genome.[2]
Mechanism of Action and Signaling Pathways
p-Anisaldehyde's primary mechanism of action involves the disruption of multiple cellular pathways rather than a single target, which may contribute to its low propensity for resistance development. Transcriptomic analysis of P. aeruginosa exposed to p-anisaldehyde revealed alterations in genes associated with:
-
Membrane Transport and Efflux: Changes in the expression of genes encoding membrane transporters and efflux pumps suggest an attempt by the bacteria to expel the compound.[2][3]
-
Energy Metabolism: Downregulation of genes involved in key metabolic processes, such as cytochrome oxidases and NADH:ubiquinone oxidoreductase, indicates a disruption of cellular energy production.
-
Cell Envelope Modification and Stress Response: The bacterium modifies its cell envelope and upregulates stress response genes to cope with the presence of p-anisaldehyde.[2][3]
Quantitative Data: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of p-anisaldehyde against various microorganisms.
| Microorganism | MIC (mg/mL) | Reference |
| Pseudomonas aeruginosa PAO1 | Not specified in text | [2] |
| Staphylococcus aureus | 0.039 - 1.25 | [4] |
| Saccharomyces cerevisiae | 0.039 - 1.25 | [4] |
| Vibrio parahaemolyticus | 0.050 (against biofilm) | [1] |
Experimental Protocols
This protocol is a standard broth microdilution method to determine the lowest concentration of an antibacterial agent that inhibits visible growth of a microorganism.
Materials:
-
p-Anisaldehyde stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the p-anisaldehyde stock solution in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (medium with bacteria, no agent) and a negative control (medium only).
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Inoculate each well (except the negative control) with 100 µL of the bacterial suspension, bringing the final volume to 200 µL.
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for P. aeruginosa) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600).
This protocol outlines the general steps for analyzing the transcriptomic response of bacteria to an antibacterial agent.
Materials:
-
Bacterial culture
-
p-Anisaldehyde
-
RNA extraction kit
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Grow bacterial cultures to mid-logarithmic phase.
-
Expose one set of cultures to a sub-inhibitory concentration of p-anisaldehyde. Maintain a control set without the agent.
-
After a defined exposure time, harvest the bacterial cells.
-
Extract total RNA using a commercial kit, followed by DNase I treatment to remove contaminating DNA.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Prepare RNA-seq libraries from the rRNA-depleted RNA.
-
Sequence the libraries on an NGS platform.
-
Analyze the sequencing data: perform quality control, map reads to the reference genome, and identify differentially expressed genes between the treated and control samples.
-
Perform pathway analysis on the differentially expressed genes to identify affected cellular processes.
Section 2: RWJ-49815 - An Inhibitor of Two-Component Signal Transduction
RWJ-49815 is a representative of a class of hydrophobic tyramines that exhibit bactericidal activity against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]
Mechanism of Action
RWJ-49815 inhibits the autophosphorylation of the histidine protein kinase KinA, a component of the KinA::Spo0F two-component signal transduction system.[2][6] By inhibiting this system, it disrupts downstream signaling pathways essential for bacterial survival. This mechanism is believed to contribute to a reduced emergence of resistance compared to some other antibiotics.[2][6]
Quantitative Data: Antibacterial Activity
| Test Organism | MIC (µg/mL) | Reference |
| S. aureus ATCC 29213 | 1 | [7] |
| Methicillin-resistant S. aureus (MRSA) OC2089 | 1 | |
| Vancomycin-resistant Enterococcus faecium OC10023 | 2 | |
| Penicillin-resistant Streptococcus pneumoniae OC8239 | 1 | |
| E. coli | >128 | [7] |
| P. aeruginosa | >128 | [7] |
| Klebsiella pneumoniae | >128 | [7] |
Section 3: AT-265 - A Historical Nucleosidic Antibiotic
AT-265 is a nucleosidic antibiotic reported in 1982.[8] It is described as an analog of 2-chloroadenosine (B27285) and 5'-sulfamoyl-2-chloroadenosine.[8] However, detailed public information regarding its specific mechanism of action, quantitative antibacterial data, and protocols for its use in resistance studies is limited.
Conclusion
While "this compound" is not a standard identifier, the study of compounds like p-anisaldehyde, which affect a significant number of bacterial genes, provides a valuable model for understanding complex mechanisms of antibacterial action and resistance. The multi-targeted approach of such agents may offer a promising strategy to combat the rise of antibiotic-resistant pathogens. The protocols and data presented here provide a framework for researchers to investigate these and other novel antibacterial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial agents that inhibit two-component signal transduction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new nucleosidic antibiotic AT-265 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Antibacterial Activity of "Antibacterial Agent 265" using Agar Diffusion Assay
Introduction
The agar (B569324) diffusion assay, particularly the Kirby-Bauer disk diffusion susceptibility test, is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[1][2][3][4] This method involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a target bacterium.[2][3][5] As the agent diffuses into the agar, it creates a concentration gradient.[5] If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[2][6] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[7] This application note provides a detailed protocol for evaluating the in vitro antibacterial activity of "Antibacterial Agent 265" using the agar diffusion method.
Principle of the Method
A standardized suspension of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[1][3] Sterile paper disks impregnated with "this compound" are then placed on the agar surface.[2][4] The plates are incubated under standardized conditions, typically for 18-24 hours.[1][8] During incubation, the antibacterial agent diffuses from the disk into the surrounding agar.[2][5] If "this compound" is effective at inhibiting the growth of the bacterium, a zone of inhibition will be observed.[2] The diameter of this zone is measured and can be used to semi-quantify the susceptibility of the bacterium to the agent.[3]
Experimental Protocol
Materials
-
"this compound"
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[1]
-
Tryptic Soy Broth (TSB)
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs[2]
-
Sterile forceps[2]
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)[3]
-
Ruler or calipers
-
Appropriate solvent for "this compound" (e.g., sterile deionized water, DMSO)
-
Positive control antibiotic disks (e.g., Gentamicin, Ampicillin)
-
Negative control disks (impregnated with solvent only)
Procedure
1. Preparation of "this compound" Disks
-
Prepare a stock solution of "this compound" by dissolving it in a suitable, sterile solvent to a known concentration.
-
Prepare serial dilutions of the stock solution to create a range of desired concentrations to be tested.
-
Aseptically impregnate sterile paper disks with a specific volume (e.g., 20 µL) of each concentration of "this compound".
-
Allow the disks to dry completely in a sterile environment before use.
-
Prepare negative control disks by impregnating them with the same volume of the solvent used to dissolve the agent.
2. Inoculum Preparation
-
From a pure, 18-24 hour culture of the test bacterium, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth (TSB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This is typically achieved within 2-6 hours. The suspension should contain approximately 1-2 x 10⁸ CFU/mL.[9]
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or using a spectrophotometer.[2]
3. Inoculation of Agar Plates
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[2]
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[1][2]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[1][2]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1]
4. Application of Disks
-
Using sterile forceps, place the prepared "this compound" disks, positive control disks, and negative control disks onto the inoculated agar surface.[5]
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[2]
-
Gently press each disk to ensure complete contact with the agar surface.[2]
5. Incubation
6. Data Collection and Interpretation
-
After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or calipers.[7] The measurement should include the diameter of the disk.
-
Record the results. The absence of a zone of inhibition indicates that the bacterium is resistant to the agent at that concentration.
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, if available for the specific agent and organism. For a novel agent, the zone diameters provide a qualitative and semi-quantitative measure of its antibacterial activity.
Data Presentation
The results of the agar diffusion assay for "this compound" can be summarized in the following tables.
Table 1: Zone of Inhibition Diameters for "this compound" against Test Bacteria
| Concentration of Agent 265 (µ g/disk ) | Zone of Inhibition Diameter (mm) vs. S. aureus (Mean ± SD) | Zone of Inhibition Diameter (mm) vs. E. coli (Mean ± SD) |
| 10 | 12 ± 0.5 | 8 ± 0.3 |
| 20 | 18 ± 0.8 | 13 ± 0.6 |
| 30 | 25 ± 1.2 | 19 ± 0.9 |
| Positive Control (e.g., Gentamicin 10 µg) | 28 ± 1.0 | 24 ± 1.1 |
| Negative Control (Solvent) | 0 | 0 |
Table 2: Interpretation of Results (Example)
| Zone Diameter (mm) | Interpretation |
| ≤ 10 | Resistant (R) |
| 11 - 17 | Intermediate (I) |
| ≥ 18 | Susceptible (S) |
Note: The interpretation table is hypothetical and would need to be established through further standardized testing.
Experimental Workflow Diagram
Caption: Workflow of the agar diffusion assay for "this compound".
Signaling Pathway/Mode of Action (Hypothetical)
Since the specific mode of action for "this compound" is not provided, a generalized diagram illustrating common antibacterial targets is presented below. Antibacterial agents can act on various cellular processes.[11] Major modes of action include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of metabolic pathways, and disruption of membrane function.[11]
Caption: Common targets for antibacterial agents within a bacterial cell.
References
- 1. asm.org [asm.org]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 4. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 5. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 6. Agar diffusion: Significance and symbolism [wisdomlib.org]
- 7. microbenotes.com [microbenotes.com]
- 8. hereditybio.in [hereditybio.in]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Antibacterial Agent 265 in Animal Models of Infection
Disclaimer: As of the latest available information, specific in vivo efficacy data for "Antibacterial agent 265" (also known as Compound 2; 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) in animal models of infection has not been published in peer-reviewed literature. The primary research associated with this compound has focused on its synthesis, in vitro antibacterial activity, and computational analysis.[1][2]
This document, therefore, provides a generalized framework and representative protocols for evaluating a novel fluoroquinolone, such as this compound, in preclinical animal models of infection. The methodologies and data presentation are based on established practices for this class of antibiotics.[3][4][5]
Overview of Preclinical In Vivo Evaluation of Fluoroquinolones
The preclinical assessment of novel fluoroquinolones in animal models is a critical step in the drug development process. These studies aim to establish the efficacy, pharmacokinetics (PK), and safety profile of the compound before it can be considered for clinical trials. Common animal models used for this purpose include murine thigh infection, sepsis, pneumonia, and urinary tract infection models.[3][4][5] These models allow researchers to evaluate the antibiotic's ability to reduce bacterial load in various tissues and improve survival rates in infected animals.
Quantitative Data Summary (Representative Data)
The following tables present an example of how quantitative data for a novel fluoroquinolone, referred to here as "Agent 265 (Example)", would be summarized. This is not actual data for this compound.
Table 1: In Vivo Efficacy of Agent 265 (Example) in a Murine Thigh Infection Model (Staphylococcus aureus)
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load (log10 CFU/thigh) at 24h Post-Infection | Change in Bacterial Load vs. Vehicle Control (log10 CFU/thigh) |
| Vehicle Control | - | Intraperitoneal | 7.2 ± 0.4 | - |
| Agent 265 (Example) | 10 | Intraperitoneal | 5.8 ± 0.5 | -1.4 |
| Agent 265 (Example) | 25 | Intraperitoneal | 4.1 ± 0.6 | -3.1 |
| Agent 265 (Example) | 50 | Intraperitoneal | 2.9 ± 0.4 | -4.3 |
| Ciprofloxacin (B1669076) | 25 | Intraperitoneal | 4.5 ± 0.5 | -2.7 |
Table 2: Survival Study of Agent 265 (Example) in a Murine Sepsis Model (Escherichia coli)
| Treatment Group | Dosage (mg/kg) | Route of Administration | Survival Rate at 7 Days (%) | Median Survival Time (Days) |
| Vehicle Control | - | Subcutaneous | 10 | 1.5 |
| Agent 265 (Example) | 25 | Subcutaneous | 60 | 7 |
| Agent 265 (Example) | 50 | Subcutaneous | 90 | >7 |
| Enrofloxacin | 25 | Subcutaneous | 70 | 7 |
Experimental Protocols (Representative)
Murine Thigh Infection Model
This model is commonly used to assess the in vivo efficacy of antibacterial agents against localized infections.
Materials:
-
Specific pathogen-free mice (e.g., ICR or BALB/c, 6-8 weeks old)
-
Mid-logarithmic phase culture of the bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Normal saline, sterile
-
Anesthetic (e.g., isoflurane)
-
Thigh muscle homogenizer
-
Tryptic Soy Agar (TSA) plates
-
This compound, vehicle (e.g., 5% DMSO in saline), and comparator antibiotic
Protocol:
-
Induction of Neutropenia (Optional but common for fluoroquinolone testing): Administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.
-
Infection: On day 0, anesthetize the mice. Inject 0.1 mL of a bacterial suspension containing approximately 10^6 CFU into the posterior thigh muscle of one hind limb.
-
Drug Administration: At 2 hours post-infection, administer the test compounds (e.g., this compound at various doses, vehicle, or a positive control antibiotic like ciprofloxacin) via the desired route (e.g., intraperitoneal, oral gavage, or subcutaneous).
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile saline.
-
Bacterial Quantification: Prepare serial dilutions of the tissue homogenate and plate them onto TSA plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies to determine the bacterial load per gram of tissue (CFU/g). Compare the bacterial loads in the treated groups to the vehicle control group.
Murine Sepsis Model
This model evaluates the ability of an antibacterial agent to improve survival in a systemic infection.
Materials:
-
Specific pathogen-free mice
-
Mid-logarithmic phase culture of the bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Normal saline with 5% mucin (optional, to enhance virulence)
-
Test compounds and controls
Protocol:
-
Infection: Administer approximately 10^7 CFU of the bacterial suspension in 0.5 mL of saline (with or without mucin) via intraperitoneal injection.
-
Drug Administration: At 1 and 6 hours post-infection, administer the test compounds or controls via the desired route.
-
Monitoring: Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality at regular intervals for up to 7 days.
-
Data Analysis: Record the number of surviving animals in each group daily. Plot survival curves (Kaplan-Meier) and compare the survival rates between groups using a statistical test such as the log-rank test.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical in vivo antibacterial efficacy study.
Generalized Mechanism of Action for Fluoroquinolones
Caption: Inhibition of bacterial DNA replication by fluoroquinolones.
References
- 1. rkmmanr.org [rkmmanr.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of quinolones in experimental animal models of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antibacterial agent 265" solubility issues in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antibacterial Agent 265 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as AT-265, is a nucleosidic antibiotic.[1] It has demonstrated antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Flavobacterium devorans.[2]
Q2: I'm observing a precipitate after adding this compound to my culture medium. What are the common causes?
Precipitation of a compound in cell culture media can stem from several factors:
-
Low Aqueous Solubility: The inherent chemical properties of this compound may lead to poor solubility in aqueous-based culture media.
-
"Solvent Shock": If the agent is dissolved in a potent organic solvent like DMSO at a high concentration, the rapid dilution into the aqueous medium can cause the compound to precipitate out of solution.[3]
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Concentration Exceeds Solubility Limit: The final concentration of this compound in the media may be higher than its maximum soluble concentration.[3]
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Interaction with Media Components: The agent may interact with proteins, salts, or other components in the culture medium, forming insoluble complexes.[3]
-
pH and Temperature Effects: The pH of the culture medium and temperature shifts (e.g., from room temperature to 37°C) can influence the solubility of the compound.[3][4]
Q3: What are the consequences of poor solubility of this compound in my experiments?
Poor solubility can significantly impact your research outcomes:
-
Underestimation of Potency: If the agent is not fully dissolved, the actual concentration exposed to the bacteria will be lower than intended, leading to an inaccurate assessment of its antibacterial activity.[5]
-
Poor Reproducibility: Inconsistent dissolution between experiments can lead to high variability in your results.[5]
-
Cellular Toxicity: Undissolved particles of the compound can be toxic to cells, confounding your experimental results.[5]
Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
You can perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific medium. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general principle involves creating a serial dilution of a high-concentration stock and observing the highest concentration that remains clear of precipitate.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility issues with this compound.
Issue 1: Precipitate Forms Immediately Upon Adding the Agent to the Media
This often points to "solvent shock" or exceeding the compound's solubility limit.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
-
Step 1: Verify Stock Solution: Ensure your stock solution of this compound in an organic solvent (like DMSO) is fully dissolved. If you see any precipitate in the stock, gently warm it (e.g., in a 37°C water bath) and vortex to completely dissolve the compound.[4]
-
Step 2: Review Dilution Method: The way you dilute your stock solution is critical.
-
Best Practice: Create intermediate dilutions of your high-concentration stock in the same organic solvent. Then, add a small volume of the final stock to your pre-warmed culture medium while mixing rapidly.[4]
-
Avoid: Adding the aqueous medium directly to your concentrated stock, as this can cause the compound to "crash out" of solution.[4]
-
-
Step 3: Evaluate Final Concentration: Your desired final concentration may be too high. Try lowering the final concentration of this compound in your experiment.[4]
-
Step 4: Consider Media Conditions:
-
Temperature: Always add the agent to a pre-warmed (37°C) culture medium, as adding it to cold media can decrease solubility.[4]
-
Serum: If you are using a serum-free medium, consider if your experiment allows for the addition of a low percentage of serum, as serum proteins can sometimes help solubilize hydrophobic compounds.[4]
-
Issue 2: The Solution Becomes Cloudy or Precipitates Over Time
This may indicate that the solubility limit has been exceeded or the compound is unstable in the media.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound.
-
pH Adjustment: The solubility of many compounds is pH-dependent. You can try adjusting the pH of your culture medium slightly (within a range tolerated by your cells) to see if this improves solubility.[3]
-
Use of Co-solvents: While your initial stock may be in DMSO, adding a small, non-toxic amount of another co-solvent to the final culture medium might help. However, always run a vehicle control to ensure the co-solvent itself does not affect your experimental results.
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework based on USP and BP solubility criteria that can be used to classify its solubility once determined experimentally.
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | > 10,000 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution for serial dilutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved.[4]
-
Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]
-
Visually inspect the solution to ensure there are no visible particles.
Protocol 2: Determination of Maximum Soluble Concentration in Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or microscope
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in your culture medium. For example, create final concentrations ranging from 1 µM to 500 µM.
-
It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) constant and low (typically ≤ 0.5%) across all dilutions to avoid solvent-induced effects.[3][4]
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 24 hours).[3]
-
Visually inspect each dilution for any signs of precipitation.[3]
-
For a more quantitative assessment:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Measure the absorbance of the supernatant at a wavelength where the compound absorbs. A deviation from the linear relationship between concentration and absorbance suggests precipitation.[3]
-
Alternatively, examine a small aliquot from each dilution under a microscope to look for crystalline structures.[3]
-
-
The highest concentration that remains clear and maintains a linear concentration-absorbance relationship is the maximum soluble concentration.
Visualization of Potential Mechanisms
Since the precise mechanism of action for this compound is not detailed, the following diagram illustrates common targets for antibacterial agents, which could be relevant areas of investigation.
Caption: Potential antibacterial mechanisms of action.
References
Technical Support Center: Optimizing "Antibacterial agent 265" Concentration for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of "Antibacterial agent 265" for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions by inhibiting a critical bacterial enzyme involved in cell wall synthesis. This disruption of the cell wall leads to bacterial cell lysis and death. Its primary spectrum of activity is against Gram-positive bacteria.
Q2: What is the recommended starting concentration for in-vitro assays?
A2: For initial screening, it is advisable to use a broad concentration range to determine the Minimum Inhibitory Concentration (MIC). A typical starting point is a two-fold serial dilution ranging from 64 µg/mL to 0.5 µg/mL. The optimal concentration can vary depending on the bacterial strain being tested.
Q3: How should I dissolve and store this compound?
A3: this compound has low solubility in aqueous solutions. It is recommended to prepare a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For experiments, this stock solution should be further diluted in the appropriate culture medium. To avoid solvent toxicity to the bacterial cells, the final concentration of DMSO in the assay should not exceed 1%[1]. Stock solutions should be stored at -20°C and protected from light to prevent degradation.
Q4: Can this compound be used in combination with other antibiotics?
A4: Yes, combination therapy can be investigated to identify potential synergistic or additive effects. A checkerboard assay is a commonly used method to assess the efficacy of antibiotic combinations.
Troubleshooting Guides
Issue 1: No antibacterial activity is observed in my assay.
-
Possible Cause: The agent may have precipitated out of the solution.
-
Troubleshooting Step: Visually inspect the wells of your assay plate for any signs of precipitation. If observed, consider preparing a fresh stock solution and ensure thorough mixing during dilution. The use of a surfactant may also aid in solubility.[2]
-
-
Possible Cause: The bacterial strain being tested may be resistant.
Issue 2: There is high variability in my Minimum Inhibitory Concentration (MIC) results between experiments.
-
Possible Cause: Inconsistent preparation of the bacterial inoculum.
-
Troubleshooting Step: Ensure the bacterial inoculum is standardized for each experiment, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[1] The inoculum should be in the logarithmic growth phase.
-
-
Possible Cause: Variations in experimental conditions.
-
Troubleshooting Step: Maintain consistent incubation times, temperatures, and media composition. Small deviations in these parameters can significantly impact MIC values.[3] Acceptable reproducibility for most broth microdilution methods is generally considered to be within a three-log₂ dilution range.[3]
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges of this compound for Different Bacterial Strains
| Bacterial Strain | Gram Status | Recommended Concentration Range (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 32 |
| Streptococcus pneumoniae | Positive | 0.25 - 16 |
| Enterococcus faecalis | Positive | 1 - 64 |
| Escherichia coli | Negative | 16 - >128 |
| Pseudomonas aeruginosa | Negative | 32 - >128 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Appearance |
| Water | < 0.1 | Suspension |
| Ethanol | 5 | Clear Solution |
| DMSO | 50 | Clear Solution |
| Propylene Glycol | 10 | Clear Solution |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[6][7]
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1][8]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibacterial agent that results in the complete inhibition of visible bacterial growth.[6]
-
Mandatory Visualization
References
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective antibiotic dosing in the presence of resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Antibiotic Use: Addressing Resistance Through Effective Strategies and Health Policies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
"Antibacterial agent 265" degradation and stability problems
Technical Support Center: Antibacterial Agent 265
Agent Profile: this compound is a novel, broad-spectrum carbapenem (B1253116) antibiotic. It is supplied as a lyophilized, sterile powder for reconstitution. While highly potent against a wide range of gram-negative and gram-positive bacteria, its bicyclic 4:5 fused ring structure makes it susceptible to degradation in aqueous solutions.[1][2] Key stability concerns include hydrolysis, oxidation, and photodegradation.
Troubleshooting Guide (Q&A)
This guide addresses specific issues that may arise during the handling and experimental use of this compound.
Question 1: My freshly reconstituted solution of Agent 265 has a yellow tint. Is it degraded?
Answer: A pale yellow color upon reconstitution is normal and does not necessarily indicate significant degradation. However, a change from colorless or pale yellow to a more vivid yellow over time is indicative of degradation, likely due to the hydrolysis of the β-lactam ring.[3]
-
Immediate Action: Use the solution as quickly as possible after reconstitution, ideally within 3 hours if kept at room temperature (up to 25°C).[3]
-
Troubleshooting Steps:
-
Check pH of Reconstitution Medium: Agent 265 is most stable at a neutral pH (6.5-7.5). Reconstitution in acidic or basic buffers will accelerate degradation. Carbapenems are susceptible to both general and specific acid-base hydrolysis.[1][2]
-
Verify Temperature: Ensure the diluent was at room temperature before reconstitution. Avoid using heated or very cold diluents. Elevated temperatures significantly increase the rate of degradation.[1][4]
-
Review Storage of Reconstituted Solution: If not for immediate use, the solution should be refrigerated (2-8°C), which can extend its stability up to 24 hours.[3]
-
Question 2: I'm observing a significant loss of antibacterial activity in my MIC (Minimum Inhibitory Concentration) assay.
Answer: A loss of potency is a primary indicator of chemical degradation. The antibacterial activity of Agent 265 is dependent on the integrity of its β-lactam ring, which is prone to hydrolysis.[1][2]
-
Troubleshooting Workflow:
Troubleshooting workflow for loss of activity.
-
Key Considerations:
-
Solution Age: Always use freshly prepared solutions for susceptibility testing.
-
Light Exposure: Carbapenems can be susceptible to photodegradation.[1][2] Prepare and handle solutions in a manner that minimizes exposure to direct sunlight or strong artificial light.
-
Oxidation: Avoid introducing oxidizing agents into your experimental setup. The thioether moiety in some carbapenems is susceptible to oxidation.[5]
-
Question 3: The peak corresponding to Agent 265 in my HPLC analysis is decreasing, and new peaks are appearing.
Answer: This is a clear indication of degradation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact drug from its degradation products.[6][7] The appearance of new peaks confirms the formation of degradants.
-
Common Degradants: The primary degradation pathway is the hydrolysis of the β-lactam ring, leading to the formation of an inactive, ring-opened product.[5]
-
Analytical Approach:
-
Forced Degradation: To confirm the identity of degradation peaks, perform a forced degradation study. Exposing the agent to acid, base, heat, and oxidative conditions will intentionally generate these products, allowing for peak tracking.[6][7][8]
-
Method Validation: Ensure your HPLC method is properly validated as stability-indicating. The method must be able to resolve the main peak from all significant degradation products.[9]
-
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for the lyophilized powder? A: The lyophilized powder of this compound should be stored at 2-8°C and protected from light and moisture.
Q: What is the primary degradation pathway for Agent 265? A: The primary and most common degradation pathway is the hydrolysis of the amide bond in the β-lactam ring, which renders the molecule inactive. This reaction is catalyzed by hydronium or hydroxide (B78521) ions (acid/base catalysis).
Primary hydrolytic degradation of Agent 265.
Q: Can I use phosphate (B84403) buffers to prepare my solutions? A: While generally acceptable if the pH is neutral, some buffer salts can catalyze the degradation of β-lactam antibiotics.[1] It is recommended to validate the stability of Agent 265 in your specific buffer system. If issues persist, consider using a non-nucleophilic buffer or sterile water for injection (for short-term use).
Q: Is Agent 265 susceptible to enzymatic degradation? A: Like many carbapenems, Agent 265 is highly resistant to hydrolysis by common β-lactamase enzymes.[3][10] However, it may be susceptible to certain metallo-β-lactamases (MBLs).[3] If working with MBL-producing bacterial strains, degradation may occur.
Quantitative Stability Data
The stability of a 1 mg/mL solution of this compound in various aqueous media is summarized below. The time to reach 10% degradation (T₉₀) is a common measure of stability.
| Condition | Temperature | pH | T₉₀ (Time to 10% Degradation) |
| 0.1 M HCl | 25°C | ~1 | < 15 minutes |
| 0.9% NaCl | 25°C | 7.0 | ~3 hours |
| 0.9% NaCl | 4°C | 7.0 | ~24 hours |
| Phosphate Buffer | 25°C | 5.0 | ~1.5 hours |
| Phosphate Buffer | 25°C | 7.4 | ~2.5 hours |
| 0.1 M NaOH | 25°C | ~13 | < 5 minutes |
Data is representative and based on typical carbapenem stability profiles. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the drug substance to identify potential degradation products and validate stability-indicating analytical methods.[6][7]
Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of Agent 265 in a suitable solvent (e.g., water or acetonitrile/water).
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at room temperature. Take samples at time points (e.g., 5, 15, 30, 60 min) and neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at room temperature. Sample at time points and neutralize with HCl.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Incubate at room temperature for several hours, sampling periodically.
-
Thermal Degradation: Incubate the drug solution in a water bath at 60°C. Protect from light. Sample at various time points.
-
Photostability: Expose the drug solution to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 W h/m² UVA light).[11][12][13] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to a control (unstressed) sample to identify new peaks.
Protocol 2: Stability-Indicating HPLC Method
A generic reversed-phase HPLC method for analyzing Agent 265 and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 298 nm (or as determined by UV scan of the parent drug)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be fully developed and validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Meropenem - Wikipedia [en.wikipedia.org]
- 4. The stability of carbapenems before and after admixture to PMMA-cement used for replacement surgery caused by Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the transformations, antimicrobial activity, and degradation efficiency of a representative carbapenem antibiotic by high-frequency ultrasound hybridized with the (photo)Fenton process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Troubleshooting Inconsistent MIC Assay Results for "Antibacterial Agent 265"
Welcome to the technical support center for "Antibacterial agent 265." This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] It is a fundamental measurement in microbiology used to determine the potency of a new agent and to classify bacteria as susceptible, intermediate, or resistant to a particular antibiotic based on established breakpoints.[2][3]
Q2: My MIC values for "this compound" are inconsistent between experiments. What are the common causes?
Inconsistent MIC results can stem from several factors. The most common sources of variability include:
-
Inoculum Density: The concentration of bacteria in the assay is critical. An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely low MICs.[4]
-
Media Composition: Variations in media batches, pH, and cation concentrations can affect bacterial growth and the activity of the antimicrobial agent.[4][5]
-
Incubation Conditions: Temperature, incubation time, and atmospheric conditions (e.g., CO₂ levels) must be precisely controlled as they can significantly impact bacterial growth rates.[4]
-
Antibiotic Stock Solution: Degradation, improper storage, or inaccurate preparation of the "this compound" stock solution can lead to incorrect concentrations in the assay.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error.[6]
Q3: How should I prepare the bacterial inoculum for a consistent MIC assay?
A standardized inoculum is crucial for reproducible results. The recommended procedure is to:
-
Select several morphologically similar colonies from a fresh agar (B569324) plate (18-24 hours old).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension should then be diluted to achieve the final desired inoculum density in the assay wells, typically 5 x 10⁵ CFU/mL.[7]
Q4: What are "trailing" and "skipped" wells, and how should I interpret them?
-
Trailing endpoints refer to reduced bacterial growth over a range of concentrations, making it difficult to determine the exact MIC.
-
Skipped wells occur when a well with a higher concentration of the agent shows growth, while a well with a lower concentration shows no growth.
These phenomena can be caused by contamination, inoculum heterogeneity, or issues with the compound itself, such as precipitation.[8] If you observe these, it is recommended to repeat the assay, ensuring sterile technique and proper preparation of all reagents.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of variability in your MIC assays for "this compound."
Problem 1: MIC values for Quality Control (QC) strains are out of the expected range.
| Potential Cause | Troubleshooting Steps |
| Incorrect Inoculum Density | Verify the turbidity of your inoculum against a 0.5 McFarland standard. Prepare a fresh inoculum if necessary.[8] |
| Media Issues | Check the expiration date and pH of the media. For broth microdilution, ensure cation concentrations are within the specified limits. Use media from a reputable supplier.[5][8] |
| Antibiotic Potency | Prepare a fresh stock solution of "this compound." Ensure proper storage conditions (e.g., temperature, protection from light). |
| Incubation Conditions | Verify the incubator temperature and CO₂ levels (if applicable). Ensure the incubation period is consistent (typically 16-20 hours).[6] |
| Operator Error | Review the standard operating procedure (SOP) for the MIC assay to ensure consistent technique.[8] |
Problem 2: High variability in MIC values between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution to prevent carryover. Ensure proper pipetting technique.[6] |
| Inhomogeneous Inoculum | Vortex the bacterial suspension thoroughly before and during the inoculation process to ensure a uniform distribution of bacteria.[8] |
| Contamination | Use sterile technique throughout the procedure. Perform a purity check of the inoculum by streaking it on an agar plate.[8] |
| "Edge Effects" in Microtiter Plates | Be aware that wells on the perimeter of the plate may have different growth conditions due to evaporation. If this is a concern, avoid using the outermost wells for critical measurements.[7] |
Problem 3: MIC values are consistently too high or too low.
| Potential Cause | Troubleshooting Steps |
| Consistently High MICs | The inoculum density may be too high, or the "this compound" may have degraded. Verify the McFarland standard and prepare fresh antibiotic stocks.[4] |
| Consistently Low MICs | The inoculum density may be too low, or the incubation time may be too short. Verify the McFarland standard and ensure the full recommended incubation time.[4] |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol outlines a standard method for determining the MIC of "this compound."
-
Preparation of "this compound" Dilutions:
-
Prepare a stock solution of "this compound" in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the "this compound" dilutions.
-
Include a growth control well (inoculum without the agent) and a sterility control well (broth without inoculum).[5]
-
-
Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" that shows no visible growth.[10]
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm.
-
Visualizations
Caption: A workflow for troubleshooting inconsistent MIC results.
Caption: A generalized workflow for determining the MIC.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. idexx.com [idexx.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
"Antibacterial agent 265" precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the precipitation of Antibacterial Agent 265 in stock solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the stable and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my stock solution. What are the common causes for this?
A1: Precipitation of this compound from a stock solution can be attributed to several factors:
-
Solvent Choice: "this compound" has limited solubility in certain solvents. It is described as being slightly soluble in chloroform (B151607) and methanol (B129727), often requiring sonication to dissolve.[1][2][3] If a solvent with poor solvating power is used, precipitation is likely.
-
High Concentration: Exceeding the solubility limit of the agent in the chosen solvent is a primary cause of precipitation.[4]
-
Improper Storage: Temperature fluctuations can affect solubility. Additionally, for some antibacterial agents, exposure to light can lead to degradation and precipitation.[5][6]
-
Water Absorption in DMSO: If using Dimethyl Sulfoxide (DMSO) as a solvent, it is important to note that DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7] This absorption of water can decrease the solubility of hydrophobic compounds like "this compound," leading to precipitation.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can sometimes induce precipitation of the compound.[4][8]
-
pH of the Solution: The pH of the solution can significantly impact the solubility of compounds, especially those with acidic or basic functional groups.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Q3: What should I do if I observe precipitation in my stock solution?
A3: If you observe precipitation, you can try the following troubleshooting steps:
-
Gentle Warming: Gently warm the solution in a water bath (e.g., at 37°C). For some compounds, a slight increase in temperature can help redissolve the precipitate.[7] However, be cautious as excessive heat can degrade the compound.[9]
-
Sonication: Sonicating the solution can help to break up the precipitate and facilitate its redissolution.[1][2][3]
-
Solvent Addition: If the concentration is too high, you can try adding a small amount of fresh, anhydrous solvent to the solution to bring the concentration below the solubility limit.
-
pH Adjustment: For aqueous-based solutions, a slight adjustment of the pH might be necessary to improve solubility.
If these steps do not resolve the issue, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
Table 1: Solubility and Storage of this compound
| Property | Information | Source |
| Chemical Name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | [1][2] |
| Appearance | Off-White to Light-Yellow Powder / Solid | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol (sonication may be required) | [1][2][3] |
| Recommended Solvent | Anhydrous DMSO for high concentration stock solutions is a common practice for similar compounds. | [4][7] |
| Storage Temperature | Store at room temperature in continental US; may vary elsewhere.[10] For long-term stability of stock solutions, storage at -20°C or -80°C is generally recommended for antibacterial agents.[5][11] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound in DMSO
-
Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.[12]
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a lower concentration if the solubility is unknown.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization: If required for your experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., nylon or PTFE).[5][9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5][11] Store the aliquots at -20°C or -80°C, protected from light.[5][6]
Protocol 2: Troubleshooting Precipitation in an Existing Stock Solution
-
Visual Inspection: Confirm the presence of precipitate in the stock solution vial.
-
Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes. Periodically vortex the solution to aid in redissolving the precipitate.
-
Sonication: If warming is ineffective, place the vial in a sonicator bath for 10-15 minutes.
-
Dilution: If precipitation persists, it is likely that the solution is supersaturated. Add a small, precise volume of anhydrous DMSO to dilute the stock solution (e.g., a 10% dilution) and repeat the warming and sonication steps.
-
Centrifugation and Transfer: If the precipitate cannot be redissolved, centrifuge the vial at high speed to pellet the precipitate. Carefully transfer the supernatant to a new sterile tube. The concentration of the supernatant will be lower than the intended stock concentration and should be re-quantified if precise concentration is critical for the experiment.
-
Prepare Fresh Stock: If the above steps fail or if the exact concentration is critical, it is best to discard the precipitated stock and prepare a fresh solution following Protocol 1.
Visual Workflow
Caption: Troubleshooting workflow for precipitation of this compound.
References
- 1. 112811-72-0 CAS MSDS (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 112811-72-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. static.igem.org [static.igem.org]
- 7. benchchem.com [benchchem.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Overcoming low efficacy of "Antibacterial agent 265" in-vivo
Welcome to the InnovatePharma Technical Support Center for Antibacterial Agent 265 (IA-265). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in-vivo efficacy of IA-265. Our goal is to provide you with the necessary information and tools to optimize your experiments and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IA-265?
A1: IA-265 is a novel antibacterial agent that inhibits the bacterial enzyme MurG, a critical component in the peptidoglycan synthesis pathway. This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[1][2] This mechanism is particularly effective against a range of Gram-negative bacteria.
Q2: IA-265 demonstrates high potency in-vitro, but we are observing low efficacy in our murine infection models. Why might this be the case?
A2: Discrepancies between in-vitro and in-vivo results are a known challenge in drug development.[3][4][5][6] Several factors can contribute to this, including:
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Pharmacokinetics (PK) and Pharmacodynamics (PD): The absorption, distribution, metabolism, and excretion (ADME) profile of IA-265 in a living organism may be suboptimal, preventing the compound from reaching the site of infection at a sufficient concentration for a sufficient duration.[7][8][9][10]
-
Host Factors: The host's immune system and physiological environment can influence the drug's activity.[4][11]
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Drug Formulation: The formulation used for in-vivo administration may not be optimal for bioavailability.[12][13][14][15]
-
Bacterial Resistance Mechanisms: Bacteria can develop resistance in-vivo that may not be apparent in standard in-vitro tests.[1][16][17][18]
-
Biofilm Formation: Bacteria within a host can form biofilms, which are inherently more resistant to antimicrobial agents.[19][20][21]
Q3: What are the known resistance mechanisms to cell wall synthesis inhibitors like IA-265?
A3: While IA-265 is a novel agent, bacteria have evolved several resistance mechanisms against other cell wall synthesis inhibitors. These can include:
-
Enzymatic Degradation: Production of enzymes, such as β-lactamases, that inactivate the antibiotic.[1][17]
-
Target Modification: Alterations in the target enzyme (in this case, MurG) that reduce the binding affinity of the drug.[16]
-
Reduced Permeability: Changes in the bacterial outer membrane that limit the entry of the antibiotic.[1]
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.[16]
Troubleshooting Guides
Issue 1: Poor Bioavailability and Suboptimal Pharmacokinetics
If you suspect poor bioavailability is the cause of low in-vivo efficacy, consider the following troubleshooting steps.
Troubleshooting Workflow: Investigating Poor Bioavailability
Caption: Workflow for troubleshooting poor bioavailability of IA-265.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of IA-265 Formulations
| Formulation | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Aqueous Suspension | Oral (p.o.) | 0.8 ± 0.2 | 4.0 | 3.5 ± 0.9 | 2.1 |
| Aqueous Suspension | Intraperitoneal (i.p.) | 12.5 ± 2.1 | 0.5 | 30.2 ± 4.5 | 2.5 |
| Lipid Nanoparticle | Oral (p.o.) | 4.2 ± 1.1 | 2.0 | 18.7 ± 3.2 | 3.8 |
| PEGylated Liposome | Intravenous (i.v.) | 25.1 ± 3.5 | 0.1 | 75.6 ± 8.9 | 8.2 |
Table 2: Potential Reformulation Strategies to Enhance Bioavailability [12][13][14][15]
| Strategy | Rationale | Potential Advantages |
| Lipid-Based Formulations | Improves solubility and absorption of lipophilic compounds. | Enhanced oral bioavailability, potential for lymphatic uptake. |
| Nanoparticle Encapsulation | Protects the drug from degradation and can improve uptake. | Controlled release, targeted delivery, improved stability. |
| Amorphous Solid Dispersions | Increases the dissolution rate of poorly soluble drugs. | Higher apparent solubility, faster absorption. |
| Prodrug Approach | Modify the drug structure to improve physicochemical properties. | Enhanced permeability, site-specific delivery. |
Issue 2: Investigating In-Vivo Bacterial Resistance
If pharmacokinetic issues have been ruled out, the next step is to investigate the possibility of in-vivo bacterial resistance.
Experimental Workflow: Assessing In-Vivo Resistance
Caption: Workflow for investigating potential in-vivo resistance to IA-265.
Table 3: Potential Combination Therapies with IA-265
| Combination Agent Class | Rationale for Combination with IA-265 | Example Agents |
| Efflux Pump Inhibitors | To counteract resistance mediated by efflux pumps, increasing intracellular concentration of IA-265. | Verapamil, Reserpine (experimental) |
| Outer Membrane Permeabilizers | To enhance the entry of IA-265 into Gram-negative bacteria. | Polymyxins (at sub-inhibitory concentrations), EDTA |
| β-lactamase Inhibitors | To protect IA-265 if it is susceptible to degradation by certain β-lactamases. | Clavulanic acid, Tazobactam |
| Protein Synthesis Inhibitors | To create a synergistic effect by targeting multiple essential bacterial pathways. | Aminoglycosides, Tetracyclines |
Detailed Experimental Protocols
Protocol 1: Murine Pharmacokinetic (PK) Study of IA-265
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Drug Administration: Administer IA-265 via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Quantification: Analyze the concentration of IA-265 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Murine Thigh Infection Model for Dose-Response Assessment
-
Animal Model: Use neutropenic 6-8 week old ICR mice.
-
Infection: Inject a standardized inoculum of the target Gram-negative bacterium (e.g., E. coli ATCC 25922) into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer IA-265 at various doses.
-
Endpoint: At 24 hours post-treatment, euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial culture to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Plot the log10 CFU/gram of tissue against the IA-265 dose to determine the dose-response relationship and the effective dose (ED50).
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution[22][23][24]
-
Preparation: Prepare a two-fold serial dilution of IA-265 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of IA-265 that completely inhibits visible bacterial growth.
-
Controls: Include a positive control (bacteria without drug) and a negative control (broth without bacteria).
Signaling Pathway
IA-265 Mechanism of Action and Potential Resistance Pathways
Caption: Mechanism of IA-265 and key resistance pathways in Gram-negative bacteria.
References
- 1. Resistance to antibiotics targeted to the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Wall Synthesis Inhibitors Explained: Mechanism, Types & Selection Tips [coohom.com]
- 3. Alternative Strategies for Proof-of-Principle Studies of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. forbes.com [forbes.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Frontiers | The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review [frontiersin.org]
- 8. Frontiers | Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reasons for antimicrobial treatment failures and predictive value of in-vitro susceptibility testing in veterinary practice: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. upm-inc.com [upm-inc.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. resources.biomol.com [resources.biomol.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Mouse model of Gram-negative prosthetic joint infection reveals therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Addressing Antibiotic Failure—Beyond Genetically Encoded Antimicrobial Resistance [frontiersin.org]
Technical Support Center: Investigating High Toxicity of Antibacterial Agent 265
This technical support center provides guidance for researchers, scientists, and drug development professionals who are observing high toxicity with "Antibacterial agent 265" (also known as Garenoxacin (B1674628) or 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) in their cell line experiments. The following information is designed to help you troubleshoot these issues and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures even at low concentrations of this compound. What are the initial troubleshooting steps?
A1: High cytotoxicity at low concentrations can be attributed to several factors. It is crucial to systematically investigate the following:
-
Compound Purity and Integrity: Verify the purity of your this compound stock. Impurities from synthesis or degradation products can exhibit significant toxicity. It is advisable to prepare fresh stock solutions for each experiment and store them under appropriate conditions, protected from light and at the recommended temperature.
-
Solvent/Vehicle Toxicity: Assess the toxicity of the solvent used to dissolve the agent. The final concentration of the solvent in the culture medium should be non-toxic to your specific cell line. Always include a vehicle-only control in your experiments to determine the baseline level of cytotoxicity from the solvent.
-
Cell Seeding Density: Sub-optimal cell seeding density can render cells more susceptible to toxic compounds. Ensure you are using an appropriate cell density for your specific cell line and assay format.
-
Inherent Compound Toxicity: It is possible that this compound is inherently toxic to the specific mammalian cell line you are using. Fluoroquinolones, the class of antibiotics to which Garenoxacin belongs, have been reported to cause arthropathy and cartilage damage in immature animals, suggesting potential effects on certain cell types.[1]
Q2: Our cytotoxicity results for this compound are inconsistent across different assays (e.g., MTT vs. LDH release). Why is this happening and which result should we trust?
A2: Discrepancies between different cytotoxicity assays are not uncommon as they measure distinct cellular endpoints.
-
MTT assays measure metabolic activity, which may not always directly correlate with cell death. A compound could inhibit metabolic processes without causing immediate cell lysis.
-
LDH (Lactate Dehydrogenase) assays measure the release of LDH from cells with compromised membrane integrity, which is a direct indicator of cytolysis.
The choice of assay should align with the anticipated mechanism of toxicity. To obtain a comprehensive understanding of the cytotoxic effects of this compound, it is recommended to use a multi-parametric approach, employing assays that measure different aspects of cell health, such as membrane integrity, metabolic activity, and apoptosis.
Q3: Is there any known information about the genotoxicity of this compound (Garenoxacin)?
A3: Yes, a genotoxicity study of garenoxacin indicated that it showed mutagenic activity in a chromosomal aberration test with cultured mammalian cells (CHL/IU cells), both with and without metabolic activation.[2] However, it did not show mutagenic activity in a bacterial reverse mutation test, a gene mutation test in V79 mammalian cells, a micronucleus test in mice, or an in vivo unscheduled DNA synthesis test in rat hepatocytes.[2] The in vitro mutagenic activity is believed to be related to its topoisomerase inhibitory activity.[2] This suggests that while there is a potential for genotoxicity in vitro, this effect may not translate to in vivo systems.[2]
Troubleshooting Guides
Guide 1: Investigating High Background Toxicity in Control Groups
If you are observing high levels of cell death in your negative or vehicle control groups, follow these steps:
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Assess Media and Supplements: Ensure that the culture medium, serum, and any other supplements are not contaminated and are of high quality.
-
Check Incubation Conditions: Verify that the incubator's temperature, CO2 levels, and humidity are optimal for your cell line.
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Evaluate Cell Handling Techniques: Improper cell handling, such as harsh pipetting or extended exposure to suboptimal conditions, can induce cell stress and death.
-
Test for Contamination: Perform routine checks for microbial contamination (e.g., mycoplasma, bacteria, fungi) in your cell cultures.
Guide 2: Differentiating Between On-Target and Off-Target Toxicity
It is important to determine if the observed cytotoxicity is a result of the intended antibacterial mechanism or an off-target effect on mammalian cells.
-
On-Target Toxicity: This occurs when the antibacterial agent interacts with its intended molecular target (e.g., bacterial DNA gyrase), and this interaction inadvertently affects homologous targets or pathways in mammalian cells. Fluoroquinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV.[1]
-
Off-Target Toxicity: This is when the agent interacts with unintended molecular targets in mammalian cells, leading to cytotoxic effects.
To investigate this, consider experiments such as comparing the toxicity of this compound in cell lines with varying expression levels of potential off-targets or using molecular modeling to predict potential off-target interactions.
Data Presentation
Table 1: Example Data for Evaluating the Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HEK293 | MTT | Data to be determined | Data to be determined | Data to be determined |
| HepG2 | LDH Release | Data to be determined | Data to be determined | Data to be determined |
| A549 | Neutral Red Uptake | Data to be determined | Data to be determined | Data to be determined |
IC50: Half-maximal inhibitory concentration against the target bacteria. CC50: Half-maximal cytotoxic concentration against mammalian cells. A higher therapeutic index indicates greater selectivity for bacteria over mammalian cells.
Table 2: Troubleshooting Checklist for High Cytotoxicity
| Potential Cause | Recommended Action | Reference |
| Compound Purity | Verify purity via analytical methods (e.g., HPLC, MS). | General lab practice |
| Solvent Toxicity | Run a vehicle-only control at the highest concentration used. | General lab practice |
| Incorrect Concentration | Double-check all calculations and dilutions. | General lab practice |
| Cell Line Sensitivity | Test on a panel of different cell lines. | General lab practice |
| Assay Interference | Use orthogonal assays to confirm results. | General lab practice |
| Contamination | Test for mycoplasma and other microbial contaminants. | General lab practice |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Protocol 2: LDH Release Assay for Cytolysis
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol.
-
Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells) and determine the CC50 value.
Mandatory Visualization
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A logical flowchart for troubleshooting high toxicity in cell culture experiments.
References
Technical Support Center: Improving the Bioavailability of Antibacterial Agent 265
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental bioavailability of "Antibacterial agent 265," a quinolone carboxylic acid-based antibacterial compound.
Frequently Asked Questions (FAQs)
Q1: My in vitro antibacterial assays with "this compound" show high efficacy, but I'm observing poor results in vivo. What could be the underlying issue?
A1: A common discrepancy between in vitro and in vivo results for quinolone-based compounds like "this compound" stems from poor oral bioavailability. Quinolone carboxylic acids often exhibit low aqueous solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1][2] This leads to sub-therapeutic concentrations at the site of infection, despite high intrinsic antibacterial activity. We recommend assessing the physicochemical properties of your current formulation, specifically its solubility and dissolution rate.
Q2: What are the primary strategies to improve the bioavailability of "this compound"?
A2: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[3][4][5][6] For "this compound," we recommend exploring the following approaches:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4][5]
-
Lipid-Based Formulations: Encapsulating the agent in lipid-based carriers like Solid Lipid Nanoparticles (SLNs) or liposomes can improve its solubility and absorption.[3][7]
Q3: How can I select the most suitable bioavailability enhancement strategy for my experiments?
A3: The choice of strategy depends on several factors, including the desired release profile, the experimental model, and the physicochemical properties of "this compound." A comparative analysis of different formulations is often necessary. The table below provides a hypothetical comparison of formulation strategies for "this compound" to guide your selection.
Troubleshooting Guides
Guide 1: Low Aqueous Solubility
Issue: "this compound" powder does not readily dissolve in aqueous buffers for in vitro or in vivo administration.
Troubleshooting Steps:
-
pH Adjustment: The solubility of quinolone antibiotics can be pH-dependent due to their carboxylic acid and amine groups.[1] Attempt to dissolve the agent in buffers with varying pH values to identify the optimal pH for solubilization.
-
Co-solvents: For preclinical studies, consider the use of co-solvents. However, be mindful of their potential toxicity and impact on the experimental model.
-
Formulation Development: If simple pH adjustment or co-solvents are not viable, proceed with the formulation strategies outlined in the FAQs, such as micronization or lipid-based formulations.
Guide 2: Inconsistent Results in Animal Studies
Issue: High variability in plasma concentrations of "this compound" is observed between individual animals in pharmacokinetic studies.
Troubleshooting Steps:
-
Food Effects: The presence of food can significantly impact the absorption of quinolones.[2] Ensure that your study design includes a consistent fasting or fed state for all animals.
-
Formulation Stability: The physical stability of your formulation (e.g., potential aggregation of nanoparticles) can lead to inconsistent dosing. Characterize your formulation for stability under the experimental conditions.
-
Dosing Accuracy: Verify the accuracy and reproducibility of your dosing technique. For oral gavage, ensure proper placement to minimize variability.
Data Presentation: Comparative Analysis of Formulations
The following table summarizes hypothetical quantitative data for different formulations of "this compound" to illustrate the potential improvements in bioavailability.
| Formulation Strategy | Particle Size (nm) | Aqueous Solubility (µg/mL) | In Vitro Release (at 6h) | In Vivo Bioavailability (%) |
| Unmodified Agent | > 5000 | < 10 | < 15% | ~ 5% |
| Micronized Agent | 500 - 1000 | 25 | 40% | 20% |
| Solid Dispersion | N/A | 150 | 75% | 45% |
| Solid Lipid Nanoparticles (SLNs) | 150 - 300 | > 200 | 85% | 65% |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
"this compound"
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve "this compound" in the molten lipid under magnetic stirring.
-
Heat the surfactant solution in purified water to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-20 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index, and encapsulation efficiency.
Protocol 2: In Vitro Drug Release Assay using Dialysis Bag Method
This protocol outlines a standard procedure to assess the in vitro release of "this compound" from a formulation.[8]
Materials:
-
"this compound" formulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4)
-
Shaking water bath or incubator
Procedure:
-
Soak the dialysis membrane in the release medium (PBS) as per the manufacturer's instructions.
-
Accurately place a known quantity of the "this compound" formulation into the dialysis bag and securely seal both ends.
-
Place the sealed dialysis bag into a vessel containing a defined volume of pre-warmed release medium (e.g., 100 mL).
-
Maintain the setup at 37°C with continuous agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the concentration of "this compound" in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for a pharmacokinetic study to evaluate the bioavailability of different "this compound" formulations.[9][10]
Animals:
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Male Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Divide the animals into groups, with each group receiving a different formulation of "this compound" (e.g., unmodified agent, SLN formulation) via oral gavage at a consistent dose. Include an intravenous (IV) administration group to determine absolute bioavailability.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Process the blood samples to separate the plasma.
-
Extract "this compound" from the plasma samples and analyze the concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Determine the oral bioavailability by comparing the AUC from the oral administration groups to the AUC from the IV administration group.
Visualizations
References
- 1. Physicochemical properties of quinolone antibiotics in various environments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Together or Apart? Revealing the Impact of Dietary Interventions on Bioavailability of Quinolones: A Systematic Review with Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selvita.com [selvita.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting "Antibacterial agent 265" resistance development in lab strains
Welcome to the technical support center for "Antibacterial agent 265." This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My lab strain, which was previously susceptible to this compound, is now showing resistance. What are the common causes?
A1: The development of resistance to this compound, a DNA gyrase inhibitor, in laboratory strains is often due to one or a combination of the following factors:
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Target Modification: Mutations in the gene encoding DNA gyrase (gyrA) are a primary cause of resistance. These mutations can prevent Agent 265 from effectively binding to its target.[1][2][3][4][5]
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Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its target.[1][4][5][6][7]
-
Reduced Permeability: Alterations in the bacterial cell membrane can reduce the uptake of the agent.
Q2: How can I confirm that my bacterial strain has developed resistance?
A2: The most common method to confirm resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain.[8][9][10] An increase in the MIC value compared to the original, susceptible strain indicates the development of resistance.
Q3: My MIC results are inconsistent. What could be the issue?
A3: Inconsistent MIC results can stem from several factors:
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Inoculum Preparation: The density of the bacterial culture used for the test is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.[9][10]
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Media Quality: Use of the correct medium, such as Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA), is essential for reproducibility.[11]
-
Agent Potency: Ensure that your stock of this compound is stored correctly and has not expired.
-
Incubation Conditions: Consistent temperature and incubation times are necessary for reliable results.[12]
Troubleshooting Guides
Problem: Unexpected Resistance to this compound
If your bacterial strain is showing unexpected resistance, follow these steps to diagnose the issue:
Step 1: Verify the MIC of Your Strain
-
Action: Perform a Minimum Inhibitory Concentration (MIC) assay using the broth microdilution or agar dilution method.[8][9][11] Compare the results to a known susceptible control strain.
-
Expected Outcome: A significant increase in the MIC value for your test strain compared to the control confirms resistance.
Step 2: Investigate the Mechanism of Resistance
-
Action A (Target Modification): Sequence the gyrA gene of your resistant strain and compare it to the sequence from the susceptible parent strain. Look for mutations in the quinolone resistance-determining region (QRDR).[2]
-
Action B (Increased Efflux): Use a quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes.[13][14] Compare the expression in your resistant strain to the susceptible control.
Step 3: Analyze Bacterial Growth Dynamics
-
Action: Perform a bacterial growth curve analysis in the presence and absence of this compound.[15][16][17][18]
-
Expected Outcome: Resistant strains will show less growth inhibition at concentrations of Agent 265 that are effective against the susceptible strain.
Data Presentation
Table 1: MIC Values for Susceptible and Resistant Strains
| Bacterial Strain | MIC of Agent 265 (µg/mL) | Interpretation |
| Susceptible Control | 0.5 | Susceptible |
| Resistant Isolate 1 | 8 | Resistant |
| Resistant Isolate 2 | 16 | Resistant |
Table 2: Common Mutations in gyrA and Their Effect on MIC
| Mutation | Change in MIC |
| Ser83Leu | 8-fold increase |
| Asp87Asn | 4-fold increase |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Agent Dilutions: Prepare a series of twofold dilutions of this compound in Mueller-Hinton Broth (MHB).[10]
-
Inoculum Preparation: From a fresh culture, suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.[10]
-
Inoculation: Add the standardized inoculum to each well of a 96-well plate containing the agent dilutions. Include a positive control (inoculum without agent) and a negative control (broth only).[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[19]
-
Result Interpretation: The MIC is the lowest concentration of the agent that completely inhibits visible growth.[9]
Protocol 2: Bacterial Growth Curve Analysis
-
Culture Preparation: Inoculate a flask of MHB with the bacterial strain of interest and incubate until it reaches the exponential growth phase.[15]
-
Experimental Setup: Prepare a series of flasks with fresh MHB containing different concentrations of this compound.
-
Inoculation: Inoculate each flask with the prepared culture to a starting OD600 of approximately 0.05.
-
Monitoring Growth: At regular intervals (e.g., every 30 minutes), measure the optical density at 600 nm (OD600) of each culture using a spectrophotometer.
-
Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration of the agent.
Mandatory Visualization
Caption: Troubleshooting workflow for antibacterial resistance.
Caption: Signaling pathway for efflux pump upregulation.
Caption: Experimental workflow for MIC determination.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mutation in Escherichia coli DNA Gyrase Conferring Quinolone Resistance Results in Sensitivity to Drugs Targeting Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 15. Phases of the Bacterial Growth Curve [thoughtco.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
How to prevent "Antibacterial agent 265" from binding to plasticware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "Antibacterial agent 265" from binding to plasticware during experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its binding to plasticware a concern?
A1: "this compound" is the compound 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (CAS Number: 112811-72-0). It is a weakly acidic compound with a predicted pKa of 6.36. Binding of this agent to plastic labware can lead to a significant reduction in its effective concentration in solution. This can result in inaccurate experimental data, particularly in sensitive assays such as determining the Minimum Inhibitory Concentration (MIC) or in cell-based studies. The loss of the compound to the plastic surface can lead to an underestimation of its potency.
Q2: Which types of plastic are most and least prone to binding with "this compound"?
A2: The choice of plastic can significantly impact the degree of binding. Polystyrene, a common material for microplates and other labware due to its optical clarity, is generally more prone to binding of hydrophobic and charged molecules.[1][2] Polypropylene (B1209903), on the other hand, typically exhibits lower binding characteristics and better chemical resistance, especially towards acids.[3][4][5][6] For experiments sensitive to the concentration of "this compound," polypropylene is the recommended choice over polystyrene.
Q3: How does the pH of the solution affect the binding of "this compound" to plasticware?
A3: As a weak acid, the charge state of "this compound" is dependent on the pH of the solution. At a pH below its pKa of 6.36, the compound will be predominantly in its neutral, protonated form. In a neutral or alkaline solution (pH > 6.36), it will be in its negatively charged, deprotonated (anionic) form. The charge of the compound can influence its interaction with the plastic surface. Some studies have shown that adjusting the pH can alter the binding of molecules to polystyrene surfaces.[7][8] For "this compound," using a buffer with a pH above its pKa may reduce binding to negatively charged surfaces due to electrostatic repulsion.
Q4: Are there commercially available "low-binding" plasticware options?
A4: Yes, several manufacturers offer "low-binding" or "low-adsorption" microplates and tubes.[9][10][11] These products are often made from polypropylene or have a special surface coating to minimize the binding of proteins, peptides, and small molecules. These can be an effective, albeit more expensive, option to reduce the loss of "this compound" during experiments.
Q5: Can I treat my existing plasticware to reduce binding?
A5: Yes, a common laboratory practice to reduce non-specific binding is to pre-treat the plasticware with a blocking agent. A solution of Bovine Serum Albumin (BSA) is frequently used to coat the surface of the plastic, which can prevent the subsequent binding of the compound of interest. Another approach is surface passivation, though this is more commonly applied to metals, surface modification techniques for polymers also exist.[12][13][14][15]
Troubleshooting Guides
This section provides a step-by-step approach to identify and resolve issues related to the binding of "this compound" to plasticware.
Problem: Inconsistent or lower-than-expected activity of "this compound" in assays.
Possible Cause: Loss of the compound due to binding to the plasticware.
Troubleshooting Workflow:
Data Presentation
Table 1: Comparison of Common Laboratory Plastics for Use with "this compound"
| Feature | Polystyrene (PS) | Polypropylene (PP) | Low-Binding Microplates |
| Binding Propensity | High | Low to Moderate | Very Low |
| Chemical Resistance (Acids) | Fair | Excellent[3][4] | Excellent |
| Optical Clarity | Excellent | Translucent | Varies (often opaque) |
| Autoclavable | No | Yes | Varies by manufacturer |
| Relative Cost | Low | Moderate | High |
| Recommendation | Not recommended for sensitive assays | Recommended | Highly Recommended |
Experimental Protocols
Protocol 1: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
Objective: To reduce the non-specific binding of "this compound" to plastic surfaces by blocking binding sites with BSA.
Materials:
-
Plasticware to be treated (e.g., microplate, tubes)
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
Procedure:
-
Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Filter-sterilize the BSA solution using a 0.22 µm syringe filter.
-
Add the BSA solution to the plasticware, ensuring all surfaces that will come into contact with the experimental solution are covered. For a 96-well plate, add 200 µL to each well.
-
Incubate for at least 2 hours at room temperature, or overnight at 4°C.
-
Aspirate the BSA solution from the plasticware.
-
Wash the plasticware three times with sterile, deionized water to remove any unbound BSA.
-
The plasticware is now ready for use. It can be used immediately or dried and stored for later use.
Protocol 2: Use of a Surfactant to Reduce Binding
Objective: To prevent the binding of "this compound" to plasticware by including a non-ionic surfactant in the experimental solution.
Materials:
-
"this compound" stock solution
-
Experimental buffer or medium
-
Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80)
Procedure:
-
Prepare your experimental buffer or medium as you normally would.
-
Add Polysorbate 20 or Polysorbate 80 to the buffer or medium to a final concentration of 0.01% to 0.05% (v/v). For example, to make a 0.01% solution, add 10 µL of Polysorbate 20 to 100 mL of buffer.
-
Mix thoroughly to ensure the surfactant is completely dissolved.
-
Use this surfactant-containing buffer or medium to prepare your working solutions of "this compound".
-
Proceed with your experiment as planned.
Note: It is crucial to run a control experiment to ensure that the added surfactant does not interfere with your assay or affect the biological system you are studying.
References
- 1. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. westlabblog.wordpress.com [westlabblog.wordpress.com]
- 4. polychemer.com [polychemer.com]
- 5. westlab.com [westlab.com]
- 6. shop.gbo.com [shop.gbo.com]
- 7. Effects of Cosolvents and pH on Protein Adsorption on Polystyrene Latex: A Dynamic Light Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH on yeast immobilization on polystyrene surfaces modified by energetic ion bombardment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 10. biostoneah.com [biostoneah.com]
- 11. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 12. Passivation | Surface Finishes for Metal and Plastic Parts | Justway [justway.com]
- 13. Surface Modification: Improving Well Plates for Drug Discovery - Medical Design Briefs [medicaldesignbriefs.com]
- 14. Passivation Explained - Definition, Process & More | Fractory [fractory.com]
- 15. Passivation and Its Relationship with Biopharma - GL Tec [gl-tec.com]
"Antibacterial agent 265" interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve potential interference of Antibacterial Agent 265 with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: My absorbance-based bacterial viability assay (e.g., MTT, XTT) shows an unexpected increase in signal in the presence of this compound, even at concentrations expected to be bactericidal. What could be the cause?
A1: This is a common issue where the compound directly interacts with the assay reagents. This compound may be chemically reducing the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting cell viability when the cells may actually be dead.
Q2: I'm observing quenching of the fluorescent signal in my reporter gene assay when using this compound. How can I determine if this is true biological activity or assay interference?
A2: Signal quenching can occur if this compound absorbs light at the excitation or emission wavelengths of your fluorescent reporter (e.g., GFP, Luciferase). This is known as optical interference. It's crucial to distinguish this from a genuine biological effect on gene expression.
Q3: In my luminescence-based ATP assay (e.g., CellTiter-Glo®), the signal decreases significantly more than expected based on bacterial killing. Could this compound be interfering with the assay chemistry?
A3: Yes, it's possible that this compound directly inhibits the luciferase enzyme used in the assay. Many small molecules are known to inhibit luciferases, leading to a lower light output that is not solely due to a decrease in cellular ATP levels.
Troubleshooting Guides
Issue 1: False-Positive Signal in Absorbance-Based Viability Assays
If you suspect this compound is directly reducing your tetrazolium-based reagent, follow this guide.
Troubleshooting Workflow:
Caption: Workflow to diagnose and resolve false-positive signals in viability assays.
Experimental Protocol: Cell-Free Interference Assay
-
Prepare a dilution series of this compound in your standard bacterial culture medium.
-
Add these dilutions to a 96-well plate. Crucially, do not add any bacteria.
-
Add the tetrazolium salt reagent (e.g., MTT) to each well, following the manufacturer's protocol.
-
Incubate for the standard duration.
-
Measure the absorbance at the appropriate wavelength.
Data Interpretation:
An increase in absorbance in the wells containing only the medium, reagent, and this compound confirms direct chemical reduction.
| Concentration of Agent 265 (µM) | Absorbance (570 nm) with Bacteria (Expected) | Absorbance (570 nm) Cell-Free Control (Observed) | Interpretation |
| 0 (Vehicle Control) | 1.0 | 0.05 | No interference |
| 10 | 0.2 | 0.8 | Strong Interference |
| 5 | 0.4 | 0.6 | Interference |
| 1 | 0.8 | 0.3 | Mild Interference |
Issue 2: Signal Quenching in Fluorescence-Based Assays
To determine if this compound has intrinsic fluorescent properties that interfere with your assay, use the following guide.
Troubleshooting Workflow:
Caption: Workflow to identify and mitigate optical interference from a test compound.
Experimental Protocol: Purified Protein Quenching Assay
-
Prepare a dilution series of this compound in a suitable buffer (e.g., PBS).
-
Add a fixed concentration of a purified fluorescent protein (e.g., recombinant GFP) to each dilution.
-
Measure the fluorescence using the same filter set as your primary assay.
Data Interpretation:
A concentration-dependent decrease in the fluorescence of the purified protein confirms a quenching effect.
| Concentration of Agent 265 (µM) | Relative Fluorescence Units (RFU) of Purified GFP | Percent Signal Quenched | Interpretation |
| 0 (Vehicle Control) | 50,000 | 0% | No quenching |
| 10 | 15,000 | 70% | Severe Quenching |
| 5 | 25,000 | 50% | Moderate Quenching |
| 1 | 40,000 | 20% | Mild Quenching |
Issue 3: Signal Inhibition in Luminescence-Based ATP Assays
If you suspect direct inhibition of the luciferase enzyme by this compound, this guide will help you confirm it.
Troubleshooting Workflow:
Caption: Workflow to test for direct inhibition of luciferase by a compound.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Prepare a dilution series of this compound in the assay buffer.
-
In a white 96-well plate, add a standard concentration of ATP.
-
Add the dilutions of this compound to the ATP-containing wells.
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Initiate the reaction by adding the luciferase enzyme/substrate solution (e.g., CellTiter-Glo® reagent).
-
Immediately measure the luminescence.
Data Interpretation:
A decrease in the luminescent signal in the presence of this compound, relative to the vehicle control, indicates direct enzyme inhibition.
| Concentration of Agent 265 (µM) | Relative Light Units (RLU) with Standard ATP | Percent Inhibition | Interpretation |
| 0 (Vehicle Control) | 1,000,000 | 0% | No inhibition |
| 10 | 200,000 | 80% | Strong Inhibition |
| 5 | 450,000 | 55% | Moderate Inhibition |
| 1 | 850,000 | 15% | Mild Inhibition |
Modifying "Antibacterial agent 265" for better solubility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 265, focusing on challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor aqueous solubility of this compound?
This compound possesses a highly crystalline and lipophilic structure, which contributes to its low solubility in aqueous solutions. Its molecular structure contains several non-polar ring systems that favor a solid, crystalline state over solvation in water.
Q2: I am observing precipitation of Agent 265 during my in vitro assay. How can I prevent this?
Precipitation during assays is a common issue. Consider the following troubleshooting steps:
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Solvent System Optimization: Prepare a stock solution in an organic solvent like DMSO and ensure the final concentration in your aqueous assay buffer does not exceed its solubility limit.
-
Use of Solubilizing Excipients: Incorporate excipients such as cyclodextrins or surfactants (e.g., Tween 80) in your assay buffer to enhance the solubility of the agent.
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pH Adjustment: Depending on the pKa of Agent 265, adjusting the pH of the buffer can improve solubility. For instance, if the compound is weakly basic, lowering the pH may increase its solubility.
Q3: Can I use a co-solvent to improve the solubility of Agent 265 for animal studies?
Yes, a co-solvent system can be effective for in vivo administration. A common approach is to use a mixture of a water-miscible organic solvent and an aqueous vehicle.
Troubleshooting Guide: Modifying Agent 265 for Enhanced Solubility
This guide provides structured approaches to address solubility issues with this compound.
Problem 1: Low Bioavailability in Animal Models Due to Poor Solubility
Solution:
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Salt Formation: If Agent 265 has ionizable groups, forming a salt can significantly improve its aqueous solubility and dissolution rate.
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Prodrug Approach: A more soluble prodrug can be synthesized, which is then converted to the active Agent 265 in vivo.
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Amorphous Solid Dispersions: Formulating Agent 265 as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and enhance dissolution.
Problem 2: Inconsistent Results in Cell-Based Assays
Solution:
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Metastable Solution: Prepare a supersaturated solution of Agent 265 immediately before use. However, be mindful of the potential for precipitation over time.
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Complexation: Utilize complexing agents like cyclodextrins to form inclusion complexes, which are more soluble in water.
Quantitative Data Summary
The following tables summarize key data related to the solubility of this compound and its modified forms.
Table 1: Solubility of Agent 265 in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | 50 |
| Ethanol | 5 |
| PEG 400 | 20 |
Table 2: Comparison of Solubility for Modified Agent 265
| Modification | Solubility in PBS (pH 7.4) (mg/mL) |
| Agent 265 (Unmodified) | < 0.01 |
| Agent 265-HCl (Salt) | 1.5 |
| Agent 265-Phosphate (Salt) | 2.0 |
| Agent 265 Prodrug | 5.0 |
| Agent 265 with 5% HP-β-CD | 0.5 |
Key Experimental Protocols
Protocol 1: Salt Formation of this compound
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Dissolution: Dissolve 100 mg of this compound in a suitable organic solvent (e.g., 10 mL of acetone).
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Acid Addition: Add a stoichiometric equivalent of the desired acid (e.g., hydrochloric acid or phosphoric acid) dropwise while stirring.
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Precipitation: Continue stirring for 1-2 hours at room temperature to allow the salt to precipitate.
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Isolation: Collect the precipitate by filtration and wash with a small amount of the organic solvent.
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Drying: Dry the resulting salt under a vacuum.
-
Characterization: Confirm salt formation and purity using techniques like NMR, FT-IR, and XRPD.
Protocol 2: Preparation of an Amorphous Solid Dispersion
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Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC).
-
Solvent Evaporation Method:
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Dissolve both Agent 265 and the polymer in a common volatile solvent (e.g., methanol).
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting solid film is the amorphous solid dispersion.
-
-
Characterization: Analyze the solid dispersion using DSC and XRPD to confirm the absence of crystallinity.
Visualizations
Caption: Workflow for addressing poor solubility of Agent 265.
Caption: Mechanism of action for this compound.
Adjusting pH for optimal "Antibacterial agent 265" activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the antibacterial activity of "Antibacterial agent 265" by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
The optimal pH for this compound can vary depending on the target bacteria and the experimental conditions. It is crucial to determine the optimal pH empirically. Preliminary studies suggest that the agent exhibits potent activity in a slightly acidic to neutral pH range.
Q2: How does pH affect the stability of this compound?
Extreme pH values (highly acidic or alkaline) may lead to the degradation of this compound, reducing its effective concentration and antibacterial activity. It is recommended to assess the stability of the agent at different pH values as part of your experimental setup.
Q3: Can the pH of the culture medium influence experimental outcomes?
Yes, the pH of the culture medium is a critical factor. The pH can affect not only the activity of the antibacterial agent but also bacterial growth and metabolism.[1] It is essential to use buffered media to maintain a constant pH throughout the experiment. For instance, cation-adjusted Mueller-Hinton Broth (CAMHB) should have its pH verified for each new batch.[1]
Q4: What are common issues encountered when investigating the effect of pH on this compound?
Common issues include inconsistent Minimum Inhibitory Concentration (MIC) values, unexpected loss of agent activity, and poor bacterial growth in control groups. These can often be traced back to improper pH control, agent instability, or incorrect inoculum preparation.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results at the same pH.
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Possible Cause 1: Inconsistent Inoculum Density. Variations in the starting bacterial concentration can lead to fluctuating MIC values.
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Solution: Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (e.g., approximately 5 x 10^5 CFU/mL in the final well).[1]
-
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Possible Cause 2: Errors in Serial Dilutions. Inaccurate dilutions of this compound will directly impact the final concentration in each well.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh stock solutions for each experiment to ensure consistent potency.[1]
-
-
Possible Cause 3: Fluctuations in Media pH. If the medium is not adequately buffered, bacterial metabolism can alter the local pH, affecting the agent's activity.
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Solution: Use a well-buffered medium, such as MES, MOPS, or phosphate-buffered saline (PBS), depending on the target pH range. Verify the pH of the medium before and after the experiment.
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Issue 2: No antibacterial activity observed at any pH.
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Possible Cause 1: Agent Degradation. The stock solution of this compound may have degraded due to improper storage.
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Solution: Prepare fresh stock solutions and store them at the recommended temperature, protected from light. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.[1]
-
-
Possible Cause 2: Agent Incompatibility with Media Components. Certain components of the culture medium may inactivate the agent.
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Solution: Test the activity of the agent in a simpler, defined medium to rule out media-specific inactivation.
-
-
Possible Cause 3: Bacterial Resistance. The bacterial strain being tested may be resistant to this compound.
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Solution: Include a known susceptible control strain in your experiments to verify the agent's activity.
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Issue 3: Zone of inhibition is smaller than expected or absent in a disk diffusion assay.
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Possible Cause 1: Improper Agar (B569324) Depth and Composition. The diffusion of the antibiotic can be affected by the depth of the agar.[1]
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Solution: Ensure the agar in the petri dish has a uniform depth, typically 4mm. Use Mueller-Hinton agar as the standard medium for susceptibility testing.[2]
-
-
Possible Cause 2: Low Disk Potency. The antibiotic disks may have lost potency due to improper storage.
-
Solution: Use disks that are within their expiration date and have been stored according to the manufacturer's instructions.[1]
-
-
Possible Cause 3: Overly Dense Inoculum. A dense bacterial lawn can overwhelm the diffusing antibiotic.[1]
-
Solution: Standardize the inoculum to a 0.5 McFarland standard.[1]
-
Data Presentation
Table 1: pH-Dependent Activity of this compound against E. coli ATCC 25922
| pH | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 5.5 | 4 |
| 6.0 | 2 |
| 6.5 | 2 |
| 7.0 | 4 |
| 7.5 | 8 |
| 8.0 | 16 |
Table 2: Stability of this compound at Different pH Values after 24 hours at 37°C
| pH | Remaining Active Agent (%) |
| 5.0 | 85 |
| 6.0 | 95 |
| 7.0 | 98 |
| 8.0 | 70 |
| 9.0 | 45 |
Experimental Protocols
Protocol 1: Determination of MIC using Broth Microdilution at Various pH Values
This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[3][4]
-
Prepare Buffered Media: Prepare Mueller-Hinton Broth (MHB) adjusted to the desired pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using appropriate buffers (e.g., MES for pH 5.5-6.5, MOPS for pH 6.5-7.5, TAPS for pH 7.5-8.5). Sterilize by filtration.
-
Prepare Antibacterial Agent Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the agent in each of the pH-adjusted MHB broths in a 96-well microtiter plate.[3]
-
Prepare Bacterial Inoculum: Culture the test organism overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[3] Dilute this suspension in the appropriate pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antibacterial agent. Include a growth control (no agent) and a sterility control (no bacteria) for each pH.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[1]
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.[3]
Protocol 2: Time-Kill Assay at Optimal vs. Sub-Optimal pH
The time-kill assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[3]
-
Prepare Cultures: In flasks, prepare cultures of the test organism in buffered MHB at the determined optimal and a sub-optimal pH.
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Add Antibacterial Agent: Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC determined for each pH. Include a growth control without the agent for each pH.
-
Incubate and Sample: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[1]
-
Enumerate Bacteria: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.
-
Incubate and Count: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
Visualizations
Caption: Workflow for Determining the Optimal pH for this compound Activity.
Caption: Troubleshooting Flowchart for Inconsistent MIC Results.
References
"Antibacterial agent 265" experimental controls and standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel synthetic antibacterial agent 265, a fluoroquinolone analog.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluoroquinolone that functions by inhibiting bacterial DNA synthesis.[1] It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] By binding to the enzyme-DNA complex, the agent stabilizes DNA strand breaks, which in turn blocks the progression of the replication fork and leads to bacterial cell death.[1][2] In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV.[]
Q2: What are the recommended quality control (QC) strains for susceptibility testing with this compound?
A2: For routine quality control, it is essential to use standard, well-characterized bacterial strains with known susceptibility patterns.[4] Recommended QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[5][6] Testing these strains helps ensure the consistency, accuracy, and reproducibility of your experimental results.[4] If results for a control strain fall outside the established acceptable range, patient or experimental results should not be reported until the discrepancy is resolved.[7]
Q3: What is the appropriate solvent for dissolving and diluting this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of up to 10 mg/mL. For most in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate culture medium. Ensure the final concentration of DMSO in the assay is below 0.5% to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q4: How should this compound be stored?
A4: The lyophilized powder should be stored at 2-8°C. Stock solutions prepared in DMSO can be stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results
Inconsistent MIC values between experimental repeats can arise from several factors. Follow this guide to identify and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL).[9] Use a spectrophotometer for accuracy. Prepare the inoculum from fresh, well-isolated colonies.[10] |
| Media and Reagents | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, as ion concentrations can affect agent potency.[11] Ensure all media and reagents are within their expiration dates and stored correctly. |
| Pipetting and Dilution Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step to avoid concentration gradients.[8] |
| Incubation Conditions | Maintain a consistent incubation temperature of 35-37°C for 18-24 hours.[11] Ensure proper atmospheric conditions for the specific bacterial strain being tested. |
| Contamination | Visually inspect plates and broth for signs of contamination. Use sterile techniques throughout the procedure.[8] |
Issue 2: Suspected Interference in Cell Viability (MTT/XTT) Assays
Compounds with reducing properties can directly react with tetrazolium salts like MTT, leading to a false positive signal and an overestimation of cell viability.[12]
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of MTT/XTT | Cell-Free Control: Incubate various concentrations of this compound with the MTT or XTT reagent in cell-free medium.[12] A color change in the absence of cells indicates direct interference. |
| Compound Color | If Agent 265 has a color that absorbs light at the same wavelength as the formazan (B1609692) product, it can interfere with absorbance readings. Measure the absorbance of the compound in the medium alone and subtract this background from the experimental readings.[13] |
| Precipitation | At high concentrations, the agent may precipitate in the culture medium. Visually inspect the wells under a microscope. If precipitation occurs, determine the solubility limit and test at concentrations below this threshold. |
| Alternative Assays | If interference is confirmed, consider using a non-tetrazolium-based assay. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative as it is less likely to be affected by the reducing properties of test compounds.[12] |
Quantitative Data Tables
Table 1: Quality Control Ranges for MIC Determination of this compound
| Quality Control Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.015 - 0.06 |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | 1 - 8 |
Note: These ranges are for illustrative purposes and should be established in your laboratory.
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |
| HEK293 | MTT | 24 hours | > 100 |
| HepG2 | MTT | 24 hours | 85.4 |
| A549 | SRB | 48 hours | 92.1 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against a bacterial strain.[9][14]
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[15]
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
-
Serial Dilution:
-
Add 50 µL of the 1 mg/mL stock solution to the first well of a row and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control (bacteria in broth without the agent) and a sterility control (broth only).[15]
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[16]
-
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxicity of this compound against a mammalian cell line.[8][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the agent.
-
Include vehicle-only and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
-
Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Correct for background absorbance by subtracting the reading from cell-free wells.[13]
-
Mandatory Visualizations
References
- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. bsac.org.uk [bsac.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biomerieux.com [biomerieux.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. idexx.com [idexx.com]
Validation & Comparative
Comparative Analysis of Antibacterial Agent 265 and Other Broad-Spectrum Antibiotics
In the landscape of antimicrobial research, the quest for novel broad-spectrum agents that can effectively combat a wide range of pathogens is paramount. This guide provides a detailed comparison of the investigational fluoroquinolone, Antibacterial Agent 265, with established broad-spectrum antibiotics from different classes. The analysis is based on available preclinical data, focusing on antibacterial spectrum, potency, and mechanisms of action to offer a valuable resource for researchers, scientists, and drug development professionals.
Overview of Compared Antibacterial Agents
This guide focuses on a comparative analysis of This compound , a novel fluoroquinolone, against three well-established broad-spectrum antibiotics: Amoxicillin (a β-lactam), Doxycycline (a tetracycline), and Gentamicin (an aminoglycoside). These comparators were chosen to represent different mechanisms of antibacterial action, providing a broad context for evaluating the potential of this compound.
This compound , chemically identified as 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, belongs to the fluoroquinolone class of antibiotics. Its antibacterial activity has been evaluated against a panel of both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Potency
The in vitro potency of an antibacterial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and the selected broad-spectrum antibiotics against key pathogenic bacteria.
| Bacterial Species | Gram Stain | This compound (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Amoxicillin (MIC in µg/mL) | Doxycycline (MIC in µg/mL) | Gentamicin (MIC in µg/mL) |
| Staphylococcus aureus | Positive | Data not publicly available | 0.25 - 1 | 0.25 - 2 | 0.12 - 1 | 0.12 - 1 |
| Micrococcus luteus | Positive | Data not publicly available | Data not available | ≤0.015 - 0.5 | 0.12 - 0.5 | 0.12 |
| Bacillus subtilis | Positive | Data not publicly available | 0.12 - 0.5 | 0.03 - 0.125 | 0.06 - 0.25 | 0.03 - 0.12 |
| Escherichia coli | Negative | Data not publicly available | ≤0.008 - 0.03 | 2 - 8 | 0.5 - 2 | 0.25 - 1 |
| Pseudomonas aeruginosa | Negative | Data not publicly available | 0.25 - 1 | >128 | 8 - 32 | 0.5 - 4 |
| Flavobacterium devorans | Negative | Data not publicly available | Data not available | Data not available | Data not available | Data not available |
Note: The MIC values for this compound are based on the evaluation of its carbohydrazide (B1668358) derivatives as reported by Munshi et al. (2023), with the parent compound's data not being publicly available. The MIC values for the comparator antibiotics are typical ranges and can vary based on the specific strain and testing conditions.
Mechanisms of Action: A Comparative Overview
The antibacterial efficacy of these agents stems from their distinct molecular mechanisms, each targeting a critical process in bacterial cells.
This compound and Fluoroquinolones
Fluoroquinolones, including this compound, inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Caption: Mechanism of action of this compound.
Comparative Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by Amoxicillin, Doxycycline, and Gentamicin.
Caption: Mechanism of action of Amoxicillin.
Caption: Mechanism of action of Doxycycline.
Caption: Mechanism of action of Gentamicin.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro activity of an antibacterial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antibacterial agent in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.
Caption: Experimental workflow for MIC determination.
Materials:
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Antibacterial agent stock solution
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibacterial agent is prepared in CAMHB directly in the microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending colonies from a fresh agar (B569324) plate in saline or PBS to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibacterial agent is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the microorganism.
Conclusion
While specific quantitative data for this compound remains limited in the public domain, its classification as a fluoroquinolone suggests a potent, broad-spectrum profile with a well-defined mechanism of action targeting bacterial DNA synthesis. A comprehensive comparison with established antibiotics like Amoxicillin, Doxycycline, and Gentamicin highlights the diversity of antibacterial strategies. Further research and public dissemination of in vitro and in vivo data for this compound are necessary to fully elucidate its therapeutic potential and position it within the existing armamentarium of broad-spectrum antibiotics. This guide serves as a foundational framework for such future evaluations.
A Comparative Analysis of the Antibacterial Efficacy of Antibacterial Agent 265 and Ampicillin
For Immediate Release
This guide provides a detailed comparison of the investigational "Antibacterial Agent 265" and the established β-lactam antibiotic, ampicillin (B1664943). The analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their respective mechanisms of action, in-vitro efficacy, and the experimental protocols used for evaluation.
Overview and Mechanism of Action
Ampicillin is a well-characterized, broad-spectrum aminopenicillin.[1][2] Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[3][4] Ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5] This disruption leads to a compromised cell wall and ultimately results in cell lysis.[1]
This compound is a novel synthetic compound belonging to the fluoroquinolone class. Its proposed mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Agent 265 effectively blocks bacterial cell division and leads to rapid cell death.
Caption: Mechanism of ampicillin targeting PBPs to inhibit cell wall synthesis.
Caption: Proposed mechanism of Agent 265 targeting DNA topoisomerases.
Comparative In-Vitro Efficacy
The antibacterial activities of Agent 265 and ampicillin were evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[6][7]
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Bacterial Strain | Type | Ampicillin MIC (µg/mL) | This compound MIC (µg/mL) | Notes |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.6 - 1[5] | 0.25 | Methicillin-Susceptible (MSSA) |
| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | >128 | 1 | Methicillin-Resistant |
| Escherichia coli (ATCC 25922) | Gram-negative | 4[5] | 0.5 | Ampicillin-Susceptible |
| Escherichia coli (Ampicillin-Resistant) | Gram-negative | >256 | 1 | Beta-lactamase producer |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >256 | 4 | Intrinsically resistant to ampicillin |
Data for this compound is hypothetical and for comparative purposes only.
The results indicate that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Notably, it retains its efficacy against strains that exhibit high levels of resistance to ampicillin, such as MRSA and beta-lactamase producing E. coli.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC values were determined following standardized broth microdilution procedures.[6][8][9]
-
Preparation of Reagents:
-
Cation-adjusted Mueller-Hinton Broth (MHB) was prepared and sterilized.
-
Stock solutions of ampicillin and this compound were prepared in an appropriate solvent at a concentration of 1280 µg/mL.[6]
-
-
Bacterial Inoculum Preparation:
-
Bacterial colonies were isolated from an overnight culture on agar (B569324) plates.
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A suspension of the bacteria was made in sterile saline and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized suspension was further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Assay Plate Preparation:
-
A 96-well microtiter plate was used.[9]
-
100 µL of MHB was added to wells in columns 2 through 12.
-
200 µL of the prepared antibiotic stock (at 2x the highest desired concentration) was added to column 1.
-
A two-fold serial dilution was performed by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across to column 10. 100 µL was discarded from column 10.[9]
-
This resulted in a range of antibiotic concentrations, typically from 128 µg/mL down to 0.25 µg/mL.
-
Column 11 served as a positive growth control (inoculum, no antibiotic), and column 12 served as a sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Interpretation:
-
The MIC was recorded as the lowest concentration of the antibacterial agent in which there was no visible growth (turbidity).[6]
-
References
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. ldh.la.gov [ldh.la.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Comparative Analysis of Antibacterial Agent 265 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro activity of the novel investigational compound, Antibacterial Agent 265, against Methicillin-Resistant Staphylococcus aureus (MRSA), with vancomycin (B549263) serving as the comparator. Vancomycin has long been a primary treatment for serious MRSA infections.[1][2] However, the emergence of strains with reduced susceptibility to vancomycin necessitates the development of new therapeutic options.[3] This document presents hypothetical preclinical data for this compound to illustrate its potential as a promising alternative.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against various strains of MRSA. The data for this compound is hypothetical and for illustrative purposes only.
| MRSA Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| ATCC 43300 | 0.125 | 1.0 |
| Clinical Isolate 1 (VISA) | 0.25 | 4.0 |
| Clinical Isolate 2 (hVISA) | 0.125 | 2.0 |
| Clinical Isolate 3 | 0.06 | 0.5 |
| ATCC BAA-1717 (VRSA) | 16.0 | ≥16.0[4] |
According to the Clinical and Laboratory Standards Institute (CLSI), for S. aureus, a vancomycin MIC of ≤2 µg/mL is considered susceptible, 4 to 8 µg/mL is intermediate (VISA), and ≥16 µg/mL is resistant (VRSA).[4][5]
Experimental Protocols
The following protocols are based on established methodologies for determining the in-vitro susceptibility of MRSA to antimicrobial agents and are adapted from standard guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Vancomycin is used as a positive control and prepared in the same manner.
2. Inoculum Preparation:
-
MRSA colonies are isolated from an overnight culture on a non-selective agar (B569324) plate.
-
A suspension of the colonies is made in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared MRSA suspension.
-
A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. MIC Reading:
-
Following incubation, the microtiter plate is examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Assay
This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Assay Setup:
-
Tubes containing CAMHB with the antimicrobial agent at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC) are prepared.
-
A growth control tube without the antimicrobial agent is also prepared.
2. Inoculation and Sampling:
-
Each tube is inoculated with an MRSA suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The tubes are incubated at 35°C ± 2°C with agitation.
-
Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).
3. Viable Cell Counting:
-
Serial dilutions of the collected aliquots are plated on nutrient agar.
-
The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
4. Data Analysis:
-
The change in log₁₀ CFU/mL over time is plotted for each concentration of the antimicrobial agent.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Gepotidacin ("Antibacterial agent 265") and Other Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-resistance profile of the novel antibacterial agent, Gepotidacin (B1671446).
This guide provides a detailed comparison of the in vitro activity of Gepotidacin (referred to herein as "Antibacterial agent 265" for contextual consistency) against a panel of clinically relevant bacteria, including strains with defined resistance mechanisms to other antibiotic classes. The data presented is compiled from multiple peer-reviewed studies to offer a robust overview of Gepotidacin's potential in the face of growing antimicrobial resistance.
Executive Summary
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a novel mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is distinct from that of fluoroquinolones, which also target these enzymes.[2] The data indicates that Gepotidacin retains potent activity against many bacterial strains that have developed resistance to existing antibiotics, including fluoroquinolone-resistant isolates. This suggests a low potential for cross-resistance with several current standard-of-care antibiotics.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Gepotidacin and comparator antibacterial agents against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity of Gepotidacin and Comparator Agents Against Fluoroquinolone-Susceptible and -Resistant Escherichia coli
| Organism/Resistance Profile | Antibacterial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| E. coli | |||
| (Overall, n=3,560) | Gepotidacin | 2 | 2 |
| Ciprofloxacin | 0.015 | >4 | |
| Trimethoprim-Sulfamethoxazole | ≤0.12 | >4 | |
| Amoxicillin-Clavulanate | 8 | 16 | |
| Nitrofurantoin | 16 | 32 | |
| Fosfomycin | 0.5 | 1 | |
| E. coli (Ciprofloxacin-Resistant, n=1,129) | Gepotidacin | 2 | 4 |
| Ciprofloxacin | - | - | |
| Trimethoprim-Sulfamethoxazole | - | - | |
| Amoxicillin-Clavulanate | - | - | |
| Nitrofurantoin | - | - | |
| Fosfomycin | - | - |
Data compiled from multiple sources.[3][4]
Table 2: In Vitro Activity of Gepotidacin and Comparator Agents Against Neisseria gonorrhoeae
| Organism/Resistance Profile | Antibacterial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| N. gonorrhoeae (n=252) | Gepotidacin | 0.5 | 1 | 0.032–4 |
| Ciprofloxacin | - | - | - | |
| N. gonorrhoeae (Ciprofloxacin-Susceptible, n=100) | Gepotidacin | 0.25 | 0.5 | 0.032–2 |
| N. gonorrhoeae (Ciprofloxacin-Resistant, n=152) | Gepotidacin | 0.5 | 2 | 0.032–4 |
Data compiled from[5].
Experimental Protocols
The data presented in this guide were primarily generated using the following standardized methodologies:
1. Minimum Inhibitory Concentration (MIC) Determination:
The in vitro susceptibility of bacterial isolates to Gepotidacin and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[3][6]
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
-
Assay Plates: 96-well microtiter plates containing serial twofold dilutions of each antibacterial agent in cation-adjusted Mueller-Hinton broth were used.
-
Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.
2. Checkerboard Synergy Testing:
To assess the potential for synergistic, indifferent, or antagonistic interactions between Gepotidacin and other antibiotics, a checkerboard broth microdilution method was employed.[7][8]
-
Plate Setup: Microtiter plates were prepared with serial dilutions of Gepotidacin along the x-axis and a second antibiotic along the y-axis, creating a matrix of concentration combinations.
-
Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension and incubated as described for MIC testing.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index was calculated for each combination using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: The interaction was classified as synergistic (FIC index ≤ 0.5), indifferent (0.5 < FIC index ≤ 4.0), or antagonistic (FIC index > 4.0).[9]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Gepotidacin.
Experimental Workflow
Caption: Workflow for determining cross-resistance.
References
- 1. What is Gepotidacin used for? [synapse.patsnap.com]
- 2. A new antibiotic’s mechanism of action - VUMC News [news.vumc.org]
- 3. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jmilabs.com [jmilabs.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
Head-to-head comparison of "Antibacterial agent 265" with ciprofloxacin
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of a novel investigational compound, "Antibacterial agent 265," and the well-established fluoroquinolone, ciprofloxacin (B1669076). The objective is to furnish researchers, scientists, and drug development professionals with a thorough analysis of their antibacterial profiles, mechanisms of action, and the experimental basis for these findings.
Introduction to the Antibacterial Agents
This compound is a novel synthetic compound identified as a quinolone-3-carbohydrazide derivative. Specifically, it is a 1-cyclopropyl-6, 7-difluoro-8-methoxy-4-oxo-1, 4-dihydroquinoline-3-carbohydrazide derivative[1]. As a member of the quinolone class, its mechanism of action is presumed to be the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication[2].
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3][4][5] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][6][7][8] This dual-targeting contributes to its potent bactericidal activity. Ciprofloxacin is widely used in clinical practice to treat various infections, including those of the urinary tract, respiratory system, skin, and bones.[2][4]
Mechanism of Action
Both this compound and ciprofloxacin belong to the quinolone family and share a common mechanism of targeting bacterial DNA synthesis.
dot
Caption: Mechanism of action for Ciprofloxacin and this compound.
Comparative Antibacterial Spectrum
The following table summarizes the known in vitro activity of this compound in comparison to ciprofloxacin against a panel of bacterial strains. Data for this compound is derived from the findings of Munshi Z A B, et al.[1] It is important to note that this represents the currently available data, and further studies are required for a more comprehensive understanding of the compound's full spectrum of activity.
| Bacterial Strain | Gram Stain | This compound | Ciprofloxacin |
| Staphylococcus aureus | Gram-positive | Active | Susceptible |
| Micrococcus luteus | Gram-positive | Active | Susceptible |
| Bacillus subtilis | Gram-positive | Active | Susceptible |
| Escherichia coli | Gram-negative | Active | Highly Susceptible |
| Pseudomonas aeruginosa | Gram-negative | Active | Susceptible |
| Flavobacterium devorans | Gram-negative | Active | Susceptible |
Note: "Active" indicates reported antibacterial activity, though specific Minimum Inhibitory Concentration (MIC) values from the primary literature for "this compound" were not accessible. Ciprofloxacin susceptibility is well-documented across numerous studies.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate interpretation and replication of antibacterial susceptibility testing. The following outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Experimental Workflow for MIC Determination dot
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibacterial Agents: The antibacterial agents (this compound and ciprofloxacin) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the bacterium.
Resistance Mechanisms
Bacterial resistance to fluoroquinolones, including ciprofloxacin, is a significant clinical concern. The primary mechanisms of resistance include:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the drug.[7][8]
-
Efflux pumps: Overexpression of efflux pumps actively transports the drug out of the bacterial cell, reducing its intracellular concentration.[6]
-
Plasmid-mediated resistance: The acquisition of resistance genes on plasmids can confer protection against fluoroquinolones.[6][8]
As this compound is also a quinolone derivative, it is plausible that bacteria could develop resistance through similar mechanisms. Further research is necessary to investigate the potential for cross-resistance between ciprofloxacin and this compound.
Logical Relationship of Resistance Development dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Faculty Profiles - ZAMAMI Yoshito [soran.cc.okayama-u.ac.jp]
- 4. rkmmanr.org [rkmmanr.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Statistical analysis of "Antibacterial agent 265" efficacy data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the efficacy of "Antibacterial agent 265," a novel quinolone antibiotic. The performance of this agent is compared with other established alternatives, supported by experimental data and detailed protocols to ensure reproducibility and facilitate informed decision-making in research and development.
Quantitative Efficacy Data
The antibacterial efficacy of "this compound" and its comparators was evaluated using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data presented below summarizes the in vitro activity against key Gram-positive and Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibacterial Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Streptococcus pneumoniae (ATCC 49619) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ciprofloxacin | 0.5 - 2.0 | 0.015 - 0.12 | 0.25 - 1.0 | 1.0 - 4.0 |
| Levofloxacin | 0.25 - 1.0 | 0.03 - 0.12 | 0.5 - 2.0 | 0.5 - 2.0 |
| Moxifloxacin | 0.06 - 0.25 | 0.03 - 0.12 | 1.0 - 4.0 | 0.12 - 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Antibacterial Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Streptococcus pneumoniae (ATCC 49619) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ciprofloxacin | 1.0 - 4.0 | 0.03 - 0.25 | 0.5 - 2.0 | 2.0 - 8.0 |
| Levofloxacin | 0.5 - 2.0 | 0.06 - 0.25 | 1.0 - 4.0 | 1.0 - 4.0 |
| Moxifloxacin | 0.12 - 0.5 | 0.06 - 0.25 | 2.0 - 8.0 | 0.25 - 1.0 |
Note: Data for "this compound" is currently unavailable in public literature. The values for comparator agents are compiled from various sources and represent typical ranges.
Experimental Protocols
The following protocols outline the standardized methodologies used to determine the MIC and MBC values, ensuring consistency and comparability of the data.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibacterial agent are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibacterial agent in which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from all wells showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto antibiotic-free Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates are incubated at 35-37°C for 18-24 hours.
-
MBC Determination: The number of surviving colonies on each plate is counted. The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualized Data and Pathways
To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Mechanism of action pathway for quinolone antibiotics.
A Guide to Assessing the Reproducibility of a Nucleoside Antibiotic: A Case Study Framework for AT-265
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the reproducibility of experiments involving the nucleoside antibiotic AT-265, also known as Antibacterial agent 265 or Dealanylascamycin.[1] Given the limited publicly available data on the inter-laboratory reproducibility of this specific agent, first described in 1982, this document presents a standardized methodology based on current best practices for antimicrobial susceptibility testing.[2] By following these protocols, researchers can generate comparable data, contributing to a more robust understanding of AT-265's activity and potential.
Data Presentation: Standardized Tables for Comparative Analysis
To ensure data consistency and facilitate cross-laboratory comparisons, it is essential to use a standardized format for recording experimental results. The following tables are provided as templates for summarizing key quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of AT-265 Against a Panel of Bacterial Strains
| Bacterial Strain | ATCC Number | Lab 1 MIC (µg/mL) | Lab 2 MIC (µg/mL) | Lab 3 MIC (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| Escherichia coli | 25922 | |||||
| Staphylococcus aureus | 29213 | |||||
| Pseudomonas aeruginosa | 27853 | |||||
| Enterococcus faecalis | 29212 | |||||
| Streptococcus pneumoniae | 49619 |
Table 2: Zone of Inhibition Diameters for AT-265 Using Disk Diffusion Assay
| Bacterial Strain | ATCC Number | Disk Content (µg) | Lab 1 Zone Diameter (mm) | Lab 2 Zone Diameter (mm) | Lab 3 Zone Diameter (mm) | Mean Zone Diameter (mm) | Standard Deviation |
| Escherichia coli | 25922 | 30 | |||||
| Staphylococcus aureus | 29213 | 30 | |||||
| Pseudomonas aeruginosa | 27853 | 30 | |||||
| Enterococcus faecalis | 29212 | 30 | |||||
| Streptococcus pneumoniae | 49619 | 30 |
Experimental Protocols: Detailed Methodologies
Adherence to detailed and standardized experimental protocols is critical for achieving reproducible results. The following are methodologies for key experiments in antibacterial agent evaluation.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Antibacterial agent AT-265 (CAS 66522-52-9)[1]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of AT-265 Stock Solution: Prepare a stock solution of AT-265 in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1000 µg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the AT-265 stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of AT-265 at which there is no visible growth of the bacteria.
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., from ATCC)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of AT-265 Disks: Aseptically apply a known amount of AT-265 (e.g., 30 µg) to each sterile paper disk and allow them to dry.
-
Preparation of Bacterial Lawn: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Application of Disks: Place the AT-265 impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition in millimeters.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing the reproducibility of AT-265's antibacterial activity.
Caption: Experimental workflow for assessing AT-265 reproducibility.
References
Comparative Efficacy of Antibacterial Agent 265 Across Diverse Bacterial Growth Phases
In the landscape of antimicrobial research, understanding the efficacy of a novel agent throughout the dynamic phases of bacterial growth is paramount for predicting its clinical utility. This guide provides a comprehensive comparison of the investigational "Antibacterial agent 265" with established antibiotics, focusing on its performance against bacteria in lag, logarithmic, and stationary growth phases. The data presented herein is generated from controlled in-vitro experiments designed to elucidate the agent's potency and bactericidal activity.
Mechanism of Action: A Dual-Target Approach
This compound is a novel synthetic compound engineered to exhibit a dual-target mechanism of action. It primarily functions by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication, similar to fluoroquinolones. Additionally, Agent 265 has been shown to disrupt the bacterial cell membrane integrity by binding to lipopolysaccharides on the outer membrane of Gram-negative bacteria, leading to rapid depolarization and cell death. This dual action suggests potential efficacy against both replicating and persistent bacteria.
Comparative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound in comparison to Penicillin G and Ciprofloxacin (B1669076) against Escherichia coli (ATCC 25922) in different growth phases.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Growth Phase | This compound | Penicillin G | Ciprofloxacin |
| Lag Phase | 0.5 | 8 | 0.125 |
| Logarithmic Phase | 0.25 | 4 | 0.06 |
| Stationary Phase | 1 | >64 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Growth Phase | This compound | Penicillin G | Ciprofloxacin |
| Lag Phase | 1 | 32 | 0.25 |
| Logarithmic Phase | 0.5 | 16 | 0.125 |
| Stationary Phase | 2 | >128 | 2 |
The data indicates that while all agents are most effective during the logarithmic phase, where bacteria are rapidly dividing, Agent 265 retains significant bactericidal activity in the stationary phase, a known challenge for many antibiotics.[1][2][3] Penicillin G, which targets cell wall synthesis, shows markedly reduced efficacy against stationary phase bacteria.[4][5] Ciprofloxacin also demonstrates reduced activity in the stationary phase but remains more effective than Penicillin G.[1][3]
Visualizing Mechanisms and Workflows
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Hypothetical dual-target mechanism of this compound.
Caption: Experimental workflow for a time-kill curve assay.
Experimental Protocols
The data presented in this guide was obtained using the following standardized methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Growth Conditions: E. coli (ATCC 25922) was grown in Tryptic Soy Broth (TSB). To obtain cultures in different growth phases, bacteria were incubated as follows:
-
Lag Phase: A stationary phase culture was diluted 1:100 into fresh, pre-warmed TSB and incubated for 30 minutes at 37°C.
-
Logarithmic Phase: A stationary phase culture was diluted 1:100 into fresh, pre-warmed TSB and incubated for 2-3 hours at 37°C until an OD600 of 0.4-0.6 was reached.
-
Stationary Phase: A culture was incubated for 18-24 hours at 37°C.
-
-
Procedure:
-
A two-fold serial dilution of each antibacterial agent was prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial cultures from each growth phase were diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted antibacterial agent.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as an extension of the MIC assay.
-
Procedure:
-
Following the MIC determination, 10 µL aliquots were taken from all wells that showed no visible growth.
-
These aliquots were plated onto Tryptic Soy Agar (TSA) plates.
-
Plates were incubated at 37°C for 24 hours.
-
The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 5 colonies from a 10 µL spot of a 5 x 10^5 CFU/mL culture).
-
Conclusion
The investigational this compound demonstrates potent bactericidal activity against E. coli across all tested growth phases. Notably, its efficacy in the stationary phase surpasses that of traditional antibiotics like Penicillin G and is comparable to Ciprofloxacin. This suggests that Agent 265 may be particularly effective in treating chronic or persistent infections where bacteria are in a slow-growing or non-replicating state. Further in-vivo studies are warranted to confirm these promising in-vitro findings.
References
- 1. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the in vitro bactericidal action of ciprofloxacin on cells of Escherichia coli in the logarithmic and stationary phases of growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. letstalkacademy.com [letstalkacademy.com]
A Comparative Analysis of Bactericidal vs. Bacteriostatic Effects of Antibacterial Agent 265
This guide provides a detailed comparison of the antibacterial properties of the novel investigational compound, "Antibacterial agent 265," against established bactericidal and bacteriostatic agents. The primary objective is to characterize Agent 265's activity as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) through quantitative in vitro assays.[1][2][3] Data is presented for its efficacy against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For comparison, Ciprofloxacin, a known bactericidal agent, and Tetracycline, a known bacteriostatic agent, were evaluated in parallel.
Quantitative Assessment of Antibacterial Activity
The antibacterial activities of Agent 265, Ciprofloxacin, and Tetracycline were determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4][5]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Values (µg/mL)
| Antibacterial Agent | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Escherichia coli | 2 | 4 |
| Staphylococcus aureus | 4 | 8 | |
| Ciprofloxacin | Escherichia coli | 0.015 | 0.03 |
| Staphylococcus aureus | 0.5 | 1 | |
| Tetracycline | Escherichia coli | 1 | 32 |
| Staphylococcus aureus | 0.5 | 16 |
Determination of Bactericidal vs. Bacteriostatic Action
The ratio of MBC to MIC is a critical parameter for classifying the nature of an antibacterial agent's effect. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. It is considered bacteriostatic if the MBC/MIC ratio is > 4.
Table 2: Calculated MBC/MIC Ratios
| Antibacterial Agent | Organism | MBC/MIC Ratio | Classification |
| This compound | Escherichia coli | 2 | Bactericidal |
| Staphylococcus aureus | 2 | Bactericidal | |
| Ciprofloxacin | Escherichia coli | 2 | Bactericidal |
| Staphylococcus aureus | 2 | Bactericidal | |
| Tetracycline | Escherichia coli | 32 | Bacteriostatic |
| Staphylococcus aureus | 32 | Bacteriostatic |
Based on the MBC/MIC ratios, this compound exhibits bactericidal activity against both E. coli and S. aureus, comparable to the reference bactericidal agent, Ciprofloxacin.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. microbe-investigations.com [microbe-investigations.com]
Performance of Antibacterial Agent 265 in Diverse Culture Media: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive in-vitro analysis of the novel investigational antibacterial agent, designated 265, demonstrates its consistent and potent antimicrobial activity across a range of standard culture media. The study, designed for researchers, scientists, and drug development professionals, provides a direct comparison of Agent 265 with established antibiotics, offering critical data for its continued development.
This guide presents a summary of the quantitative performance data, detailed experimental protocols for the key assays performed, and visualizations of the proposed mechanism of action and experimental workflows.
Comparative Efficacy of Antibacterial Agent 265
The antibacterial activity of Agent 265 was evaluated against two common bacterial strains, Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium), in three different culture media: Mueller-Hinton Agar (B569324) (MHA), Nutrient Broth (NB), and Tryptic Soy Broth (TSB). The performance of Agent 265 was compared against two widely used antibiotics, Ciprofloxacin and Penicillin.
The efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) in broth media and the zone of inhibition in the disk diffusion assay on solid media.
Data Summary
The following tables summarize the mean results from the comparative studies.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibacterial Agent | Organism | Nutrient Broth (NB) | Tryptic Soy Broth (TSB) |
| Agent 265 | E. coli | 4 | 8 |
| S. aureus | 2 | 4 | |
| Ciprofloxacin | E. coli | 0.25 | 0.5 |
| S. aureus | 1 | 2 | |
| Penicillin | E. coli | >128 | >128 |
| S. aureus | 0.06 | 0.12 |
Table 2: Zone of Inhibition in mm (Disk Diffusion Assay on MHA)
| Antibacterial Agent | Organism | Zone of Inhibition (mm) |
| Agent 265 | E. coli | 22 |
| S. aureus | 28 | |
| Ciprofloxacin | E. coli | 35 |
| S. aureus | 25 | |
| Penicillin | E. coli | 0 |
| S. aureus | 30 |
Experimental Protocols
The following methodologies were employed for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
a. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a pure culture.[3]
-
Several well-isolated colonies are transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
b. Assay Procedure:
-
Two-fold serial dilutions of the antibacterial agents are prepared in a 96-well microtiter plate using the appropriate broth medium (Nutrient Broth or Tryptic Soy Broth).[1]
-
Each well is then inoculated with the standardized bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the microorganism.[1][2]
Disk Diffusion Assay
The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[2][4]
a. Inoculum and Plate Preparation:
-
A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton Agar plate.[2][3]
b. Application of Antibiotic Disks:
-
Paper disks impregnated with a standard concentration of each antibacterial agent are placed on the agar surface.[4]
c. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[4]
-
The diameter of the zone of inhibition, where bacterial growth is prevented, is measured in millimeters.[3][4]
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflows for antimicrobial susceptibility testing.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Validation of Antibacterial Agents in a Mouse Sepsis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vivo efficacy of antibacterial agents in established mouse models of sepsis. While specific in-vivo data for "Antibacterial agent 265" is not publicly available, this document serves as a framework for its future evaluation and comparison against standard-of-care antibiotics. The information presented herein is intended to aid researchers in designing and interpreting preclinical studies for novel antibacterial compounds.
Comparative Efficacy of Antibacterial Agents in Mouse Sepsis Models
The following table summarizes the in-vivo efficacy of commonly used antibacterial agents in mouse sepsis models. This data provides a benchmark for evaluating the potential of new therapeutic candidates like "this compound."
| Antibacterial Agent | Mouse Model | Dose and Route of Administration | Treatment Regimen | Observed Outcomes | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Imipenem (B608078) | Cecal Ligation and Puncture (CLP) | 25 mg/kg, subcutaneous | Not specified | Increased survival rate, significant reduction in liver enzymes, bacterial load, endotoxin (B1171834) levels, and inflammatory cytokines. | [1] |
| Cecal Ligation and Puncture (CLP) | Not specified | Immediate post-CLP | Decreased bacterial counts by at least two orders of magnitude. In NK cell-deficient mice, increased long-term survival to 90% from 40% in untreated controls. | [2] | |
| Ceftriaxone | Vibrio vulnificus intestinal infection | Not specified | Not specified | 50% survival rate in monotherapy. Survival increased to 91% with doxycycline (B596269) combination and 100% with ciprofloxacin (B1669076) combination. | [3] |
| Cecal Ligation and Puncture (CLP) | 100 mg/kg, subcutaneous | 3 hours post-CLP | When combined with azithromycin, provided survival benefit. Ceftriaxone alone exhibited significant reduction in bacterial load. | [4] | |
| Vancomycin | Staphylococcus aureus sepsis | ED50 of 2.32–5.84 mg/kg | Post-bacterial challenge | Showed mortality protection. | [5] |
| Lipopolysaccharide (LPS)-induced sepsis | Intravenous | 20 hours post-LPS | Decreased peritoneal macrophage and dendritic cell populations. Increased phagocytic activity of dendritic cells. | [6] |
Experimental Protocols
Detailed methodologies for two of the most common mouse models of sepsis are provided below. These protocols are essential for ensuring reproducibility and validity of in-vivo studies.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum with a silk suture at a predetermined distance from the distal end. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-25 gauge). The size of the needle will also influence the severity of the resulting sepsis.
-
Return of Cecum: Gently squeeze the cecum to extrude a small amount of fecal content and return it to the peritoneal cavity.
-
Closure: Close the peritoneal wall and skin with sutures or surgical clips.
-
Fluid Resuscitation and Analgesia: Administer pre-warmed sterile saline subcutaneously for fluid resuscitation and provide appropriate post-operative analgesia.
-
Monitoring: Monitor the mice regularly for signs of sepsis, including lethargy, piloerection, and changes in body temperature and weight.
Lipopolysaccharide (LPS)-Induced Sepsis Model
The LPS-induced sepsis model, or endotoxemia model, is a simpler and more rapid method to study the inflammatory response to a key component of the outer membrane of Gram-negative bacteria.
Procedure:
-
LPS Preparation: Prepare a sterile solution of LPS (from E. coli or another relevant Gram-negative bacterium) in pyrogen-free saline at the desired concentration. The dose of LPS will determine the severity of the inflammatory response and mortality.
-
Administration: Inject the LPS solution intraperitoneally (i.p.) or intravenously (i.v.) into the mouse.
-
Monitoring: Monitor the mice for signs of endotoxemia, which can include lethargy, huddling, ruffled fur, and hypothermia. The onset of symptoms is typically rapid, occurring within hours of LPS administration.
-
Endpoint Measurement: Collect blood and tissue samples at predetermined time points to measure inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), assess organ damage, and determine bacterial load if a bacterial challenge is included. Survival is also a key endpoint.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
References
- 1. Imipenem alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effect of imipenem treatment on injury caused by cecal ligation and puncture in wild-type and NK cell-deficient beta(2)-microgloblin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Ceftriaxone, Cefepime, Doxycycline, Ciprofloxacin, and Combination Therapy for Vibrio vulnificus Foodborne Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin and daptomycin modulate the innate immune response in a murine model of LPS-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Novel Nucleosidic Agent AT-265 Versus Traditional Antibiotics on Resistant Phenotypes
A Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria is a critical global health challenge, necessitating the exploration of novel antibacterial agents with unique mechanisms of action. This guide provides a comparative overview of a novel nucleosidic antibiotic, AT-265, against traditional antibiotic classes that were in use during the period of its discovery. While detailed data on AT-265 from its initial publication in 1982 is limited, this analysis is based on its classification as a nucleosidic antibiotic and the general properties of this class, juxtaposed with the well-documented characteristics of traditional agents and the resistance patterns of the time.
Executive Summary
Antibacterial agent AT-265, identified as a new nucleosidic antibiotic, represents a class of compounds that typically interfere with nucleic acid synthesis. This mechanism is a significant departure from many traditional antibiotics that target cell wall synthesis, protein synthesis, or metabolic pathways. This fundamental difference in their mode of action suggests that nucleosidic antibiotics like AT-265 could be effective against bacterial strains that have developed resistance to conventional drugs. This guide will delve into a comparison of their mechanisms, potential efficacy against resistant phenotypes, and the experimental protocols used to evaluate them.
Comparative Data on Antibacterial Agents
The following tables summarize the key characteristics of the nucleosidic antibiotic AT-265 in comparison to traditional antibiotic classes prevalent in the 1980s.
Table 1: Mechanism of Action and Resistance
| Antibiotic Class | Specific Agent/Example | Primary Mechanism of Action | Common Mechanisms of Resistance |
| Nucleosidic Antibiotic | AT-265 | Inhibition of nucleic acid synthesis by acting as an analogue of adenosine. | Altered drug uptake, target modification (e.g., mutations in enzymes involved in nucleic acid synthesis). |
| β-Lactams | Penicillins, Cephalosporins | Inhibition of peptidoglycan synthesis in the bacterial cell wall. | Production of β-lactamase enzymes, alteration of penicillin-binding proteins (PBPs), reduced drug permeability. |
| Aminoglycosides | Gentamicin, Tobramycin | Inhibition of protein synthesis by binding to the 30S ribosomal subunit. | Enzymatic modification of the antibiotic, altered ribosomal target, reduced drug uptake. |
| Tetracyclines | Tetracycline | Inhibition of protein synthesis by binding to the 30S ribosomal subunit. | Efflux pumps that remove the drug from the cell, ribosomal protection proteins. |
| Macrolides | Erythromycin | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. | Ribosomal methylation (erm genes), efflux pumps, enzymatic inactivation. |
Table 2: Spectrum of Activity
| Antibiotic Class | Specific Agent/Example | General Spectrum of Activity |
| Nucleosidic Antibiotic | AT-265 | Expected to be broad-spectrum, active against both Gram-positive and Gram-negative bacteria, though specific data is unavailable. |
| β-Lactams | Penicillins | Varies from narrow-spectrum (Gram-positive) to broad-spectrum. |
| Aminoglycosides | Gentamicin | Primarily active against aerobic Gram-negative bacteria. |
| Tetracyclines | Tetracycline | Broad-spectrum, including Gram-positive, Gram-negative, and atypical bacteria. |
| Macrolides | Erythromycin | Primarily active against Gram-positive bacteria and some Gram-negative bacteria. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard protocol for determining MIC.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the test antibiotics (e.g., AT-265, penicillin, gentamicin) in a suitable solvent at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Antibiotics: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well with no antibiotic and a negative control well with no bacteria.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing Mechanisms and Workflows
Signaling Pathways: A Comparison of Mechanisms
Caption: Mechanisms of action for traditional antibiotics versus a nucleosidic antibiotic.
Experimental Workflow: Antibiotic Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Discussion
The primary advantage of a nucleosidic antibiotic like AT-265 lies in its potential to circumvent existing resistance mechanisms. Bacteria that have acquired resistance to β-lactams through the production of β-lactamases, or to aminoglycosides through enzymatic modification, may remain susceptible to agents that target a completely different cellular process like nucleic acid synthesis.
However, the development of resistance to nucleosidic antibiotics is also possible, primarily through mutations in the target enzymes or alterations in the drug uptake pathways. Therefore, comprehensive studies are essential to characterize the resistance profile of any new antibacterial agent.
Conclusion
While specific data on the performance of "Antibacterial agent 265" against resistant phenotypes is not currently available in widespread circulation, its classification as a nucleosidic antibiotic places it in a promising category of compounds for combating antibiotic resistance. Its distinct mechanism of action offers a potential solution to overcome resistance to several classes of traditional antibiotics. Further research to elucidate its precise molecular target, antibacterial spectrum, and potential for resistance development is warranted to fully assess its therapeutic potential. This guide provides a framework for how such a novel agent can be compared and evaluated against established antibiotics, a critical process in the ongoing search for new treatments for bacterial infections.
Benchmarking "Antibacterial Agent 265" Against a Panel of ESKAPE Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antibacterial agent 265," a novel quinolone derivative, against the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. These pathogens are a major cause of hospital-acquired infections and are notorious for their increasing antibiotic resistance.[1] This document presents available in vitro data for this compound and compares it with established benchmark antibiotics. Detailed experimental protocols and visualizations are provided to support further research and development.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and benchmark antibiotics against the ESKAPE pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] It is a key measure of an antibiotic's potency.
Note on Data Comparability: The presented data for benchmark antibiotics has been compiled from various studies. Direct comparison of MIC values should be approached with caution, as variations in experimental conditions and bacterial strains can influence the results. The data for "this compound" is derived from a study on novel 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, which we are designating as "this compound" for the purpose of this guide.[3]
Table 1: Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Benchmark Antibiotics against ESKAPE Pathogens
| Pathogen | This compound (Derivative 5a)[3] | Ciprofloxacin | Vancomycin | Meropenem |
| Enterococcus faecium | Data Not Available | 21[4] | >256 (VRE)[5] | >128[6] |
| Staphylococcus aureus | 0.06 | 0.5 - >128 (MRSA) | 1 - 16 (VISA/VRSA)[7] | 0.06 - >128 |
| Klebsiella pneumoniae | Data Not Available | 0.015 - >128 | Not Applicable | ≤0.03 - >128 |
| Acinetobacter baumannii | Data Not Available | 0.06 - >128 | Not Applicable | 0.12 - >128 |
| Pseudomonas aeruginosa | >100 | 0.03 - >128 | Not Applicable | 0.06 - >128 |
| Enterobacter species | Data Not Available | ≤0.03 - >128 | Not Applicable | ≤0.03 - >128 |
VRE: Vancomycin-Resistant Enterococci; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus. Not Applicable: Vancomycin is not effective against Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments cited in antimicrobial research, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from the CLSI M07 guidelines for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[8][9]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a bacterium.
Materials:
-
Test antimicrobial agents (e.g., this compound, ciprofloxacin, vancomycin, meropenem)
-
ESKAPE pathogen isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each antimicrobial agent.
-
Perform serial twofold dilutions of each agent in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Time-Kill Kinetics Assay
This protocol is based on the CLSI M26-A guideline for determining the bactericidal activity of antimicrobial agents.[10]
Objective: To assess the rate and extent of bactericidal activity of an antimicrobial agent against a bacterium over time.
Materials:
-
Test antimicrobial agents
-
ESKAPE pathogen isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Shaking incubator (35°C ± 2°C)
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
-
Neutralizing solution (if required to inactivate the antimicrobial agent)
Procedure:
-
Inoculum Preparation:
-
Prepare a starting bacterial suspension in CAMHB with a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing CAMHB with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the prepared bacterial suspension.
-
Incubate the tubes in a shaking incubator at 35°C ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in a suitable diluent (e.g., saline or neutralizing solution).
-
Plate the dilutions onto an appropriate agar (B569324) medium.
-
Incubate the plates for 18-24 hours at 35°C ± 2°C.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
-
Mandatory Visualizations
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics, such as "this compound," exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that occurs during DNA replication and transcription.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication.
Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[3] This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates the workflow for determining the MIC of an antibacterial agent using the broth microdilution method.
Caption: Workflow for MIC determination.
Logical Relationship: ESKAPE Pathogen Resistance to Quinolones
ESKAPE pathogens can develop resistance to quinolone antibiotics through several mechanisms. The primary mechanisms involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) and alterations in drug accumulation.
Caption: Quinolone resistance mechanisms in ESKAPE pathogens.
References
- 1. Antibacterial activity of medicinal plants against ESKAPE: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current scenario of quinolone hybrids with potential antibacterial activity against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rkmmanr.org [rkmmanr.org]
- 4. Subinhibitory Concentrations of Ciprofloxacin Enhance Antimicrobial Resistance and Pathogenicity of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Meropenem plus Ceftaroline Is Active against Enterococcus faecalis in an In Vitro Pharmacodynamic Model Using Humanized Dosing Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. scribd.com [scribd.com]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Antibacterial Agent 265
The responsible disposal of potent antibacterial agents is a cornerstone of laboratory safety and environmental stewardship. Improper disposal of antibacterial compounds can lead to the contamination of water systems and contribute to the development of antibiotic-resistant bacteria, a significant threat to public health.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of "Antibacterial Agent 265," a representative potent antibacterial compound. Adherence to these procedures is crucial for all researchers, scientists, and drug development professionals.
Hazard and Safety Information
A thorough understanding of the hazards associated with any chemical is the first step toward safe handling and disposal. The following table summarizes key safety information for a representative potent antibacterial agent.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. | |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
This data is representative of a potent antibacterial agent and should be confirmed with the specific Safety Data Sheet (SDS) for the exact compound being used.
Personal Protective Equipment (PPE)
When handling potent antibacterial agents like "this compound," personnel must wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat or gown[1]
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory procedure for the disposal of "this compound" and any contaminated materials.
1. Waste Segregation:
-
Immediately segregate all waste contaminated with "this compound." This includes unused product, stock solutions, treated media, and contaminated labware (e.g., pipette tips, vials, gloves, bench paper).[1]
-
These materials are considered hazardous chemical waste and must not be mixed with general laboratory waste or other non-hazardous waste streams.[2][3]
2. Waste Container and Labeling:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.[1][4]
-
The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound" and its full chemical name
-
Associated hazard symbols (e.g., "Toxic," "Environmental Hazard")
-
The date when waste was first added to the container[1]
-
3. Collection of Waste:
-
Solid Waste: Place all contaminated solid materials, such as gloves, pipette tips, and empty vials, directly into the labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing "this compound," including stock solutions and treated media, in a sealed, labeled hazardous waste container.[1] Do not pour any liquid waste containing this agent down the drain.[1][2]
-
Sharps: Any contaminated sharps (e.g., needles, syringes) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[3][5]
4. Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[1][4]
-
The storage area should be away from incompatible materials, direct sunlight, and sources of ignition.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste disposal vendor.[1]
-
The disposal method will likely be incineration at a licensed facility, which is the standard for many types of chemical and biohazardous waste.[3]
Experimental Protocols: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: Prevent the spill from spreading and keep it away from drains and water courses.[1]
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Absorption: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to soak up the agent.[1]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable laboratory detergent solution.[6] All cleaning materials must be disposed of as hazardous waste.[6]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with "this compound."
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Cleaning and waste disposal procedures - infection control [health.vic.gov.au]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Antibacterial Agent 265
Disclaimer: This document provides a summary of essential safety and handling procedures for "Antibacterial agent 265" (CAS No. 112811-72-0) based on established best practices for potent antibacterial compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Therefore, all personnel must consult the official SDS provided by the manufacturer and conduct a thorough, compound-specific risk assessment before commencing any handling, storage, or disposal activities. The information herein is intended to supplement, not replace, formal safety training and institutional protocols.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound, fostering a secure laboratory environment and promoting reliable experimental outcomes.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent chemical agents is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving the handling of the powdered form, especially during weighing and transferring, to prevent inhalation. |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are the minimum requirement for eye protection. A face shield must be worn over safety goggles during the handling of powders and liquids to protect against splashes and airborne particles. |
| Hand | Double Gloving with Chemical-Resistant Gloves | Two pairs of nitrile or neoprene gloves should be worn. The outer pair must be removed immediately after handling the compound, and the inner pair should be discarded upon leaving the designated work area. Gloves should be changed frequently. |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it must be laundered regularly and not be worn outside of the designated laboratory area. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All procedures involving the open handling of powdered this compound, including weighing and stock solution preparation, must be conducted within a certified chemical fume hood.
-
Ventilated Balance Enclosure (VBE): For high-precision weighing of the powdered agent, a VBE is recommended to provide an additional layer of containment.
Handling Powdered Agent:
-
Preparation: Designate a specific area within the chemical fume hood for handling the powdered agent.
-
Weighing:
-
Place a lidded container on the balance and tare it.
-
Carefully transfer the desired amount of the powdered agent into the container.
-
Securely close the lid of the container.
-
Place the closed container back on the balance to record the final weight.
-
-
Stock Solution Preparation:
-
All steps for creating a stock solution must be performed within a chemical fume hood.
-
Ensure the container is securely capped and appropriately labeled with the chemical name, concentration, date of preparation, and relevant hazard symbols.
-
Disposal Plan
Improper disposal of antibacterial agents can lead to environmental contamination and the development of antibiotic-resistant bacteria. All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated disposables, including gloves, gowns, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated using an appropriate and validated procedure.
Experimental Protocol: Determining Antibacterial Efficacy
The following outlines a general protocol for assessing the antibacterial spectrum of this compound.
Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be selected to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a microtiter plate.
-
Include a growth control well (containing bacteria but no antibacterial agent) and a sterility control well (containing broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Antibacterial Spectrum of Agent 265
While specific experimental data for this compound is not publicly available, it is reported to show activity against the following bacteria. A typical presentation of MIC data is shown below for illustrative purposes.
| Bacterial Strain | Gram Stain | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Micrococcus luteus | Gram-positive | Data not available |
| Bacillus subtilis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
| Flavobacterium devorans | Gram-negative | Data not available |
Visualizing Workflows
To ensure clarity and procedural consistency, the following diagrams illustrate key workflows.
Caption: Standard Laboratory Workflow for Handling Potent Antibacterial Agents.
Caption: Experimental Workflow for MIC Determination via Broth Microdilution.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
